Citrinin-13C13
Description
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Structure
3D Structure
Propriétés
Formule moléculaire |
C13H14O5 |
|---|---|
Poids moléculaire |
263.15 g/mol |
Nom IUPAC |
(3R,4S)-6-hydroxy-3,4,5-tri((113C)methyl)-8-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1 |
Clé InChI |
CBGDIJWINPWWJW-DZIGRXTASA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Citrinin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the citrinin (B600267) biosynthesis pathway, a critical area of study in mycotoxin research. Understanding this pathway is essential for developing strategies to control citrinin contamination in food and for exploring the potential of its underlying enzymatic machinery in synthetic biology. This document details the core genetic and enzymatic components, presents quantitative data on its production, outlines key experimental protocols for its investigation, and provides visual diagrams of the pathway and experimental workflows.
The Citrinin Biosynthetic Gene Cluster
Citrinin is a polyketide mycotoxin produced by fungi of the genera Monascus, Aspergillus, and Penicillium.[1][2][3] Its biosynthesis is orchestrated by a conserved set of genes typically found clustered together in the fungal genome. The core genes and the enzymes they encode are fundamental to the production of this mycotoxin. While there are variations between species, a minimal set of genes is consistently involved.[2][4]
The primary enzyme, a non-reducing polyketide synthase (nrPKS) known as Citrinin Synthase (CitS or PksCT), is responsible for constructing the polyketide backbone.[4][5][6] This multifunctional enzyme contains several domains, including a ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), and a methyltransferase (MT) domain.[4][7] Following the initial synthesis, a series of tailoring enzymes modify the structure to yield the final citrinin molecule.
Table 1: Core Genes and Enzymes in the Citrinin Biosynthesis Pathway
| Gene Name(s) | Enzyme Name | Function |
| citS / pksCT | Citrinin Synthase | A non-reducing polyketide synthase (nrPKS) that synthesizes the initial pentaketide (B10854585) backbone.[4][5] |
| citA / mrl1 | Serine Hydrolase | Assists in the reductive release of the keto-aldehyde intermediate from the PKS.[2][4][5] |
| citB / mrl2 | Non-heme Fe(II) Dependent Oxygenase | Oxidizes a methyl group on the aromatic ring to an alcohol.[2][4][5] |
| citC / mrl7 | NAD(P)+ Dependent Oxidoreductase | Oxidizes the alcohol intermediate to an aldehyde.[2][4][5] |
| citD / mrl4 | NAD(P)+ Dependent Aldehyde Dehydrogenase | Oxidizes the aldehyde intermediate to a carboxylic acid.[2][4][5] |
| citE / mrl6 | Dehydrogenase | Performs the final reduction step to yield citrinin.[4][5] |
The Core Biosynthetic Pathway
The biosynthesis of citrinin begins with the condensation of one acetyl-CoA molecule with four malonyl-CoA molecules by the nrPKS, CitS, to form a trimethylated pentaketide intermediate.[4][5] However, studies in Monascus ruber using 13C labeling suggest the pathway originates from a tetraketide, indicating potential species-specific variations.[1]
The pathway, as elucidated through gene knockout and heterologous expression studies in Monascus ruber and Aspergillus oryzae, proceeds through a series of defined steps.[4][5] The PKS (CitS) synthesizes the polyketide, which is then released as a keto-aldehyde, the first stable intermediate.[5] This intermediate undergoes a sequence of oxidation reactions catalyzed by CitB, CitC, and CitD, followed by a final reduction by CitE to form citrinin.[4][5]
References
- 1. Biosynthetic Pathway of Citrinin in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citrinin - Wikipedia [en.wikipedia.org]
- 3. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular steps of citrinin biosynthesis in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular steps of citrinin biosynthesis in fungi - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
Preliminary Studies on Citrinin Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicological studies on citrinin (B600267), a mycotoxin produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus. As a common contaminant of stored grains, fruits, and other plant-based products, citrinin poses a significant risk to human and animal health. This document details the core mechanisms of citrinin-induced toxicity, presents quantitative toxicological data, outlines key experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanisms of Citrinin Toxicity
Citrinin exerts its toxic effects through a complex interplay of molecular events, primarily targeting the kidneys and, to a lesser extent, the liver.[1][2] The foundational mechanisms of its cytotoxicity revolve around the induction of oxidative stress, disruption of mitochondrial function, and activation of programmed cell death (apoptosis).[3][4]
-
Oxidative Stress: A primary mechanism of citrinin-induced cellular damage is the generation of reactive oxygen species (ROS).[3][5] This leads to an imbalance in the cell's redox state, causing damage to lipids, proteins, and DNA.[3] Studies have shown that citrinin exposure significantly depletes glutathione (B108866) (GSH) content and inhibits the activity of antioxidant enzymes such as catalase and glutathione peroxidase.[5] The transcription factors Yap1 and Skn7 are critically involved in the cellular defense response to citrinin-induced oxidative stress.[6][7][8]
-
Mitochondrial Dysfunction: The mitochondria are a key target of citrinin. The mycotoxin disrupts the mitochondrial respiratory chain, particularly by inhibiting enzymes like NADH oxidase and NADH cytochrome c reductase associated with complex I.[9][10] This impairment of mitochondrial function leads to a decrease in ATP production, a loss of mitochondrial membrane potential (MMP), and a further increase in ROS generation.[11][12]
-
Apoptosis (Programmed Cell Death): Citrinin is a potent inducer of apoptosis in various cell types.[3][11] It triggers the intrinsic (mitochondria-dependent) pathway of apoptosis, characterized by an increased Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase-9 and caspase-3.[5][11][13] Additionally, citrinin can induce apoptosis through endoplasmic reticulum (ER) stress, upregulating proteins such as GRP78, CHOP, and Caspase-12.[14]
-
Inhibition of Survival Signaling: Citrinin has been shown to inhibit pro-survival signaling pathways. It can inactivate the HSP90 multichaperone complex, which leads to the degradation of client proteins like Ras and Raf-1. This, in turn, suppresses the anti-apoptotic Ras→ERK signal transduction pathway, further promoting cell death.[11][13]
Data Presentation: Quantitative Toxicology
The following tables summarize the quantitative data on citrinin toxicity from various in vivo and in vitro studies.
Table 1: Acute Toxicity (LD₅₀) of Citrinin in Animal Models
| Animal Model | Route of Administration | LD₅₀ (mg/kg body weight) | Reference(s) |
|---|---|---|---|
| Mouse | Oral | 105-134 | [1] |
| Intraperitoneal | 35-89 | [1] | |
| Subcutaneous | 35-89 | [1] | |
| Rat | Intraperitoneal | 35-89 | [1] |
| Subcutaneous | 67 | [15] | |
| Rabbit | Oral | 134 | [1][16][17] |
| Intravenous | 19 | [1][16] | |
| Intraperitoneal | 50 | [1][16] | |
| Guinea Pig | Oral | 43 | [1][18] |
| Intraperitoneal | 50 | [1] | |
| Duckling | Crop | 57 | [16][17] |
| Chicken | Not Specified | 95 |[1][17] |
Table 2: Effects of Citrinin on Oxidative Stress Markers in Mouse Skin Data from a single topical application of 50 μ g/mouse .
| Time Point | GSH Content Depletion | Catalase Activity Inhibition | GPx Activity Inhibition |
|---|---|---|---|
| 12-72 h | 17–59% | 44–67% | 38–47% |
Source:[5]
Table 3: Citrinin-Induced Apoptosis and Cell Cycle Arrest in Mouse Skin Data from a single topical application of 50 μ g/mouse over 12-72 hours.
| Parameter | Observation |
|---|---|
| Apoptosis Induction | 3.6–27% |
| G0/G1 Phase Arrest | 30–71% |
| G2/M Phase Arrest | 56–65% |
| Caspase-9 Activity Increase | 22–46% |
| Caspase-3 Activity Increase | 42–54% |
Source:[5]
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs are crucial for understanding the complex nature of citrinin toxicity.
Caption: General workflow for in vitro assessment of citrinin cytotoxicity.
Caption: Citrinin triggers the intrinsic pathway of apoptosis.
Caption: Citrinin inhibits the HSP90/Ras/ERK pro-survival pathway.
Caption: Citrinin can induce apoptosis via the ER stress pathway.
Experimental Protocols
Detailed and reproducible methodologies are essential for the study of toxicology. The following protocols are generalized from multiple sources and serve as a foundation for assessing citrinin toxicity.
Determination of Acute Toxicity (LD₅₀)
This protocol outlines the general procedure for determining the median lethal dose (LD₅₀) of citrinin in a rodent model.[1]
-
Animal Model:
-
Species: Standard laboratory strains of mice (e.g., BALB/c) or rats (e.g., Wistar).
-
Health: Use healthy, young adult animals within a defined weight range. Acclimatize animals for at least one week before the experiment.
-
-
Test Substance Preparation:
-
Dissolve citrinin in a suitable vehicle. For oral administration, corn oil or a neutralized NaOH solution can be used. For intraperitoneal injection, use a sterile saline solution.[1]
-
-
Dose Administration:
-
Administer a single dose of citrinin to different groups of animals (typically 5-10 animals per group).
-
Use at least three to five dose levels, selected to span the expected LD₅₀ value.
-
Include a control group that receives only the vehicle.
-
-
Observation:
-
Monitor animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) post-dosing.[1]
-
Record the number of deaths in each group over a period of 7 to 14 days.
-
-
Data Analysis:
-
Calculate the LD₅₀ value and its 95% confidence interval using a recognized statistical method, such as probit analysis.
-
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to assess cell viability.[19]
-
Cell Seeding:
-
Seed cells (e.g., human kidney cell line HK-2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[19]
-
-
Citrinin Treatment:
-
Prepare serial dilutions of citrinin in the appropriate culture medium.
-
Replace the medium in the wells with the citrinin solutions. Include vehicle-treated and untreated controls.
-
-
Incubation:
-
Incubate the plate for desired exposure times (e.g., 24, 48, 72 hours).[19]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.[19]
-
Detection of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of citrinin for the desired time.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Gently detach adherent cells using trypsin-EDTA.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[19]
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. academic.oup.com [academic.oup.com]
- 6. Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity Mechanisms of the Food Contaminant Citrinin: Application of a Quantitative Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mechanism of citrinin-induced dysfunction of mitochondria. II. Effect on respiration, enzyme activities, and membrane potential of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Citrinin induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of altered mitochondrial function in citrinin-induced toxicity to rat renal proximal tubule suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Citrinin induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Citrinin-Induced Hepatotoxicity in Mice Is Regulated by the Ca2+/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Citrinin - Wikipedia [en.wikipedia.org]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. cot.food.gov.uk [cot.food.gov.uk]
- 19. benchchem.com [benchchem.com]
The Natural Occurrence and Analysis of Citrinin in Agricultural Commodities: A Technical Guide
Abstract
Citrinin (B600267) (CIT) is a mycotoxin produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus. It is a common contaminant of various agricultural commodities, particularly stored grains, and poses a significant health risk due to its nephrotoxic, hepatotoxic, and potential carcinogenic properties.[1][2] The co-occurrence of citrinin with other mycotoxins, such as ochratoxin A, can lead to synergistic toxic effects, amplifying its risk to human and animal health.[2] This technical guide provides a comprehensive overview of the natural occurrence of citrinin in agricultural products, details the key environmental factors influencing its formation, presents in-depth analytical protocols for its detection and quantification, and illustrates the core molecular pathways related to its biosynthesis and toxicity.
Natural Occurrence of Citrinin
Citrinin contamination is a global issue, with its presence reported in a wide array of food and feed products. The primary sources are stored grains, but it is also found in fruits, spices, and fermented products like red yeast rice, where Monascus species are used for production.[3][4] Contamination generally occurs post-harvest, especially under poor storage conditions with high humidity and favorable temperatures for fungal growth.[3][4]
Factors Influencing Citrinin Production
The growth of citrinin-producing fungi and subsequent toxin production are influenced by several environmental factors:
-
Water Activity (a_w_): Fungal growth is favored by a water activity above 0.8.[5] For grains, this often corresponds to a moisture content greater than 16%.[6][7]
-
Temperature: Citrinin can be produced over a temperature range of 12°C to 37°C, with optimal production typically occurring around 30°C.[4][6]
-
pH: The optimal pH for the growth of producing fungi like P. citrinum is between 5.0 and 7.0.[5]
-
Substrate: Cereal grains such as rice, wheat, barley, and maize are common substrates for citrinin contamination.[6][8]
Quantitative Occurrence Data
The following tables summarize quantitative data on citrinin contamination in various agricultural commodities as reported in scientific literature. Levels can vary significantly based on geographical location, climate, and storage practices.
Table 1: Occurrence of Citrinin in Cereals and Grains
| Commodity | Country/Region | No. of Samples | Incidence (%) | Concentration Range (µg/kg) | Mean Level (µg/kg) | Reference(s) |
| Wheat | Canada | 37 | Not Specified | <0.6 - 175.2 | Not Specified | [9] |
| Wheat | Tunisia | 200 | 50 | 0.1 - 170 | 28 | [9][10] |
| Wheat & Maize | Croatia | 30 | Not Specified | <1 - 103 | 14.6 - 19.63 | [9][11] |
| Wheat | Germany | Not Specified | 61.1 | <1 - 2.7 | Not Specified | [9] |
| Rice | India | Not Specified | 13.3 | 49 - 92 | Not Specified | [9] |
| Parboiled Rice | India | Not Specified | 33.3 | 12 - 55 | Not Specified | [9] |
| Rice | Canada | Not Specified | Not Specified | 700 - 1130 | Not Specified | [9] |
| Breakfast Cereals | France | Not Specified | 20 | 1.5 - 42 | Not Specified | [10] |
Table 2: Occurrence of Citrinin in Red Yeast Rice (RYR) and Spices
| Commodity | Country/Region | No. of Samples | Incidence (%) | Concentration Range (µg/kg) | Mean Level (µg/kg) | Reference(s) |
| Red Yeast Rice | Malaysia | 50 | Not Specified | 230 - 20,650 | 4030 | [9] |
| RYR Supplements | China | 59 | 52.5 | 16.6 - 5253 | Not Specified | [5][9] |
| RYR Supplements | Croatia | 6 | 33.3 | 95 - 98 | Not Specified | [9] |
| Spices (Dry Ginger) | India | Not Specified | Not Specified | up to 85.1 | Not Specified | [12] |
Table 3: Occurrence of Citrinin in Fruits
| Commodity | Country/Region | No. of Samples | Incidence (%) | Concentration Range (µg/kg) | Mean Level (µg/kg) | Reference(s) |
| Apples | Not Specified | Not Specified | Not Specified | up to 920 | Not Specified | [13] |
| Olives | Not Specified | Not Specified | Not Specified | up to 350 | Not Specified | [13] |
Analytical Methodologies
Accurate determination of citrinin levels in complex food and feed matrices requires robust analytical methods. The most common and reliable methods involve high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15] A critical step in the analytical workflow is sample cleanup to remove interfering matrix components.[16]
Experimental Protocol: Immunoaffinity Column (IAC) Cleanup and HPLC-FLD Analysis
This protocol is adapted from validated methods for the analysis of citrinin in cereals and spices.[16][17]
1. Materials and Reagents:
-
Citrinin standard (≥98% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid
-
Phosphate-buffered saline (PBS)
-
Tween 20
-
Citrinin-specific Immunoaffinity Columns (IAC)
-
Whatman No. 113 filter paper (or equivalent)
-
Glass microfiber filters
2. Sample Extraction (Cereals):
-
Weigh 25 g of a ground, homogenized sample into a blender jar.
-
Add 100 mL of a methanol/water solution (75:25, v/v).
-
Homogenize at high speed for 2-3 minutes.[14]
-
Filter the extract through fluted filter paper.
-
Dilute 10 mL of the filtrate with 40 mL of PBS.[14] For samples high in fat (e.g., spices), a dilution buffer containing Tween 20 may be required to improve passage through the column.[17]
-
Filter the diluted extract through a glass microfiber filter.
3. Immunoaffinity Column Cleanup:
-
Allow the IAC to reach room temperature before use.
-
Pass the 50 mL of diluted, filtered extract through the IAC at a slow, steady flow rate of approximately 2 mL/min.[17]
-
Wash the column with 10 mL of PBS (or 0.1% Tween 20 in PBS, followed by PBS) to remove unbound matrix components.[17]
-
Dry the column by applying a gentle vacuum or passing air through it for 5-10 seconds.
-
Elute the bound citrinin by slowly passing 1.5 mL of methanol through the column.[14] Collect the eluate in a clean vial.
-
Follow with 1 mL of water to ensure complete elution.[17]
4. HPLC-FLD Analysis:
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 150 × 4.6 mm, 3 µm).[16]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM phosphoric acid (pH 2.5) (50:50, v/v).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 40°C.[16]
-
Injection Volume: 100 µL.[16]
-
Fluorescence Detection: Excitation wavelength (λex) at 330 nm and emission wavelength (λem) at 500 nm.[16]
-
Quantification: Prepare a standard curve using citrinin standards of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.
Visualization of Key Pathways and Workflows
Analytical Workflow
The following diagram illustrates a standard workflow for the analysis of citrinin in agricultural commodities, from sample preparation to final quantification.
Citrinin Biosynthesis Pathway
Citrinin is a polyketide synthesized by a multi-enzyme complex known as polyketide synthase (PKS). The pathway begins with the condensation of acetyl-CoA and malonyl-CoA units.[13][18]
Signaling Pathway of Citrinin-Induced Nephrotoxicity
Citrinin exerts its primary toxic effect on the kidney through the induction of oxidative stress, which triggers a cascade of events leading to programmed cell death (apoptosis) via the mitochondrial pathway.[1][3][6]
Conclusion
The natural occurrence of citrinin in agricultural commodities is a persistent food safety challenge, necessitating vigilant monitoring and control measures. Factors such as temperature and moisture during storage are critical determinants of contamination levels. Reliable analytical methods, primarily based on immunoaffinity cleanup followed by HPLC-FLD or LC-MS/MS, are essential for the accurate quantification of citrinin to enforce regulatory limits and protect consumer health. Understanding the molecular mechanisms of citrinin's toxicity, particularly its role in inducing oxidative stress and apoptosis in renal cells, is crucial for assessing its health risks and developing potential mitigation strategies. This guide provides foundational knowledge and detailed protocols to support ongoing research and surveillance efforts in the field of mycotoxicology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Citrinin - Wikipedia [en.wikipedia.org]
- 3. Citrinin induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Citrinin-generated reactive oxygen species cause cell cycle arrest leading to apoptosis via the intrinsic mitochondrial pathway in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Mechanisms underlying citrinin-induced toxicity via oxidative stress and apoptosis-mediated by mitochondrial-dependent pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
- 16. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection [mdpi.com]
- 18. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Foundational Guide to Citrinin-Producing Fungi: Biosynthesis, Analysis, and Genetic Manipulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrinin (B600267) (CIT) is a polyketide mycotoxin with significant nephrotoxic, hepatotoxic, and carcinogenic properties, posing a considerable risk to food safety and public health.[1][2] First isolated from Penicillium citrinum in the 1930s, it is now known to be produced by multiple species within the genera Penicillium, Aspergillus, and Monascus.[3][4][5] The presence of citrinin is a major concern in various commodities, including stored grains, cereals, fruits, spices, and fermented products like red yeast rice, where Monascus species are used for their production of pigments and cholesterol-lowering statins.[3][6][7] Understanding the foundational biology of citrinin-producing fungi is critical for developing strategies to control contamination and for leveraging the biosynthetic machinery for novel applications.
This technical guide provides an in-depth overview of the core research on citrinin-producing fungi, detailing the biosynthetic pathway, the genetic architecture, methods for its analysis, and protocols for genetic manipulation.
Citrinin Biosynthesis Pathway
The biosynthesis of citrinin is orchestrated by a dedicated gene cluster. The pathway begins with the synthesis of a polyketide backbone by a non-reducing polyketide synthase (nrPKS).[8][9] A key distinction exists between the pathways in different fungal genera.
-
In Monascus species , the pathway proceeds via a tetraketide intermediate . This is formed by the condensation of one acetyl-CoA molecule with three malonyl-CoA molecules.[10][11]
-
In Penicillium and Aspergillus species , the pathway initiates from a pentaketide intermediate , formed from one acetyl-CoA and four malonyl-CoA molecules.[9][11]
Following the initial polyketide synthesis by the core enzyme, Citrinin Synthase (CitS), a series of enzymatic modifications, including oxidation, reduction, and cyclization, are carried out by other enzymes encoded within the gene cluster to yield the final citrinin molecule.[8][9]
The Citrinin Biosynthetic Gene Cluster
The genes responsible for citrinin production are organized in a conserved biosynthetic gene cluster (BGC).[12][13][14] The core of this cluster is the polyketide synthase gene, pksCT (also known as citS).[15][16] This gene is surrounded by several ancillary genes encoding tailoring enzymes and regulatory proteins. While the exact composition can vary slightly between species, a minimal set of conserved genes is required for biosynthesis.[4]
Table 1: Key Genes in the Citrinin Biosynthetic Gene Cluster
| Gene Name(s) | Encoded Protein/Enzyme | Putative Function | Reference(s) |
|---|---|---|---|
| pksCT or citS | Non-reducing Polyketide Synthase (nrPKS) | Catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone. | [10][15][16] |
| ctnA | Transcriptional Activator | A Zn(II)2Cys6 binuclear DNA binding protein that positively regulates the expression of the gene cluster. | [10] |
| citA (mrl1) | Serine Hydrolase | Function is not fully elucidated but appears to assist the PKS in releasing the keto-aldehyde intermediate. | [4][8][9] |
| citB (mrl2) | Non-heme Fe(II) Dependent Oxygenase | Oxidizes a methyl group on the aromatic ring to an alcohol. | [4][8][9] |
| citC (mrl7) | NAD(P)+ Dependent Oxidoreductase | Oxidizes the alcohol intermediate to an aldehyde. | [4][9] |
| citD (mrl4) | NAD(P)+ Dependent Aldehyde Dehydrogenase | Converts the aldehyde intermediate into a carboxylic acid. | [4][9] |
| citE (mrl6) | Short-chain Dehydrogenase/Reductase | Catalyzes the final reduction step to form the stable quinone-methide structure of citrinin. |[4][8][9] |
Quantitative Analysis of Citrinin Production
Citrinin production is highly variable and depends on the fungal strain, species, and culture conditions such as pH, temperature, and nutrient availability.[1][5] Genetic modifications, particularly targeting the biosynthetic genes, have proven effective in significantly reducing or eliminating citrinin production.[10][15]
Table 2: Examples of Citrinin Production in Various Fungal Strains
| Fungal Strain | Condition | Citrinin Production Level | Reference(s) |
|---|---|---|---|
| Monascus purpureus (pksCT revertant) | Solid-state fermentation | 7.4 x 10^4 µg/g of dry mycelia | [10] |
| Monascus purpureus (pksCT disruptant) | Solid-state fermentation | Not detected | [15] |
| Monascus purpureus (ctnA knockout) | Solid-state fermentation | <1% of the wild-type strain | [10] |
| Monascus purpureus (ctnA overexpression) | Solid-state fermentation | 120% of the wild-type strain | [10] |
| Commercial Monascus products | Lipid extracts | 0.28 to 6.29 µg/g | [10] |
| Monascus strains | Submerged culture | 0.09 to 55.65 mg/kg | [10] |
| Monascus ruber with 10g/L glucose | Submerged culture | Complete absence of citrinin |[10] |
Experimental Protocols
Fungal Culture and Citrinin Extraction
Objective: To culture a citrinin-producing fungus and extract the mycotoxin for analysis.
Methodology:
-
Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) or solid medium (e.g., rice) with spores of the fungal strain (e.g., M. purpureus).
-
Incubation: Incubate the culture under optimal conditions for citrinin production, typically at 28-30°C for 7-14 days in the dark.[5][17]
-
Harvesting: For liquid cultures, separate the mycelia from the broth by filtration. For solid cultures, dry and grind the fermented substrate.
-
Extraction:
-
Weigh 1-5 grams of lyophilized mycelia or ground substrate into a centrifuge tube.
-
Add 10-20 mL of an extraction solvent, such as acetonitrile (B52724)/water (80:20 v/v) with 0.1% formic acid.[1]
-
Homogenize or vortex vigorously for 20-30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
The supernatant can be filtered and directly analyzed or subjected to further clean-up.
-
Citrinin Quantification by HPLC with Fluorescence Detection (HPLC-FLD)
Objective: To quantify the concentration of citrinin in a fungal extract.
Methodology:
-
Sample Clean-up (Optional but Recommended): Use an immunoaffinity column (IAC) specific for citrinin to remove interfering matrix components and concentrate the analyte.[7][18]
-
Chromatographic System: An Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[19]
-
Mobile Phase: An isocratic mixture of acetonitrile and acidified water (e.g., 50:50 v/v acetonitrile/10 mM phosphoric acid, pH 2.5).[18]
-
Flow Rate: 1.0 mL/min.[19]
-
Detection: Fluorescence detector set to an excitation wavelength of ~330 nm and an emission wavelength of ~500 nm.[18][19]
-
Quantification: Prepare a calibration curve using certified citrinin standards. The concentration in the sample is determined by comparing its peak area to the calibration curve. The limit of detection (LOD) can reach as low as 0.1 µg/kg in certain matrices.[18][19]
Gene Knockout by Homologous Recombination
Objective: To disrupt a target gene in the citrinin BGC to confirm its function.
Methodology:
-
Construct Design: Design a gene disruption cassette containing a selectable marker (e.g., antibiotic resistance gene like neomycin) flanked by sequences homologous to the regions upstream and downstream of the target gene (e.g., pksCT).[15][20]
-
Cassette Amplification: Amplify the disruption cassette using PCR.
-
Protoplast Formation: Treat young fungal mycelia with enzymes (e.g., lysing enzymes) to digest the cell wall and generate protoplasts.
-
Transformation: Introduce the disruption cassette into the fungal protoplasts using a method like Agrobacterium-mediated transformation or PEG-calcium chloride transformation.[8]
-
Selection: Plate the transformed protoplasts on a regeneration medium containing the selective agent (e.g., G418 antibiotic). Only transformants that have successfully integrated the resistance gene will grow.[12]
-
Screening and Verification:
-
Screen the resulting colonies by PCR using primers that can differentiate between the wild-type allele and the disrupted allele.
-
Confirm the absence of citrinin production in the knockout mutants using HPLC analysis.
-
Southern blot analysis can be used for further confirmation of the homologous recombination event.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrinin - Wikipedia [en.wikipedia.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Citrinin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
- 8. The molecular steps of citrinin biosynthesis in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The molecular steps of citrinin biosynthesis in fungi - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Biosynthetic Pathway of Citrinin in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The molecular steps of citrinin biosynthesis in fungi - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04027B [pubs.rsc.org]
- 13. Isolation and characterization of the citrinin biosynthetic gene cluster from Monascus aurantiacus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Polyketide Synthase Gene Responsible for Citrinin Biosynthesis in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Producers and Important Dietary Sources of Ochratoxin A and Citrinin [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Polyketide synthase gene responsible for citrinin biosynthesis in Monascus purpureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Citrinin-13C13 Internal Standard in LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Citrinin (B600267) is a mycotoxin produced by several fungal species of the genera Aspergillus, Penicillium, and Monascus.[1][2] It can contaminate a variety of commodities, including stored grains, fruits, and red yeast rice, posing a potential health risk to consumers due to its nephrotoxic, genotoxic, and carcinogenic properties.[1] Accurate and reliable quantification of citrinin in complex matrices is crucial for food safety and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for mycotoxin analysis due to its high sensitivity and selectivity.[1]
The use of a stable isotope-labeled internal standard, such as citrinin-13C13, is the most effective method to ensure accurate quantification in LC-MS/MS analysis.[3] This internal standard closely mimics the chemical and physical properties of the native citrinin analyte, co-eluting chromatographically and exhibiting similar ionization behavior in the mass spectrometer. This allows for the correction of variations that may occur during sample preparation, extraction, and instrument analysis, thereby mitigating matrix effects and improving the overall accuracy and precision of the results.[3]
These application notes provide a detailed protocol for the determination of citrinin in various matrices using LC-MS/MS with this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for citrinin analysis using a stable isotope-labeled internal standard. The data is compiled from various validation studies and demonstrates the suitability of the method for different matrices.
Table 1: Method Performance in Food and Food Supplements
| Parameter | Red Yeast Rice | Wheat Flour | Ginkgo Biloba Leaves | Food Supplements (RYR-based) | Food Supplements (GBL-based) |
| Limit of Quantification (LOQ) | 20 µg/kg[4] | <50 µg/kg[1] | <50 µg/kg[1] | <50 µg/kg[1] | <50 µg/kg[1] |
| Repeatability (RSDr) | - | 6.4% - 14.6%[1] | 6.4% - 14.6%[1] | 6.4% - 14.6%[1] | 6.4% - 14.6%[1] |
| Reproducibility (RSDR) | - | 10.2% - 37.3%[1] | 10.2% - 37.3%[1] | 10.2% - 37.3%[1] | 10.2% - 37.3%[1] |
| Recovery | 102.8% (at 200 & 2000 µg/kg)[5] | - | - | - | - |
Table 2: Method Performance in Spices and Infant Cereals (using IAC clean-up with HPLC-Fluorescence Detection)
| Parameter | Spices | Infant Cereals |
| Limit of Detection (LOD) | 1 µg/kg[6] | 0.1 µg/kg[6] |
| Limit of Quantification (LOQ) | 3 µg/kg[6] | 0.25 µg/kg[6] |
| Recovery | >80%[6] | >80%[6] |
| Precision (%RSD) | <9%[6] | <9%[6] |
Experimental Protocols
Sample Preparation for Food and Food Supplements
This protocol is adapted from a method used in an international collaborative study for the determination of citrinin in red yeast rice, wheat, and Ginkgo biloba based products.[1]
Materials:
-
Homogenized sample (e.g., red yeast rice, wheat flour)
-
This compound internal standard solution
-
Extraction solvent: Ethyl acetate (B1210297)/acetonitrile/glacial acetic acid (75:24:1, v/v/v)[1]
-
Hydrochloric acid aqueous solution (water:glacial acetic acid, 99:1, v:v)[1]
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
PTFE syringe filters (0.22 µm)
Procedure:
-
Weigh 4.00 ± 0.02 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of hydrochloric acid aqueous solution to humidify the sample.
-
Add 20 mL of the extraction solvent.
-
Shake vigorously for 60 minutes.
-
Add 6.0 g of magnesium sulfate and 1.5 g of sodium chloride.
-
Vortex for 30 seconds to facilitate phase separation.
-
Centrifuge at 3500 rpm for 10 minutes.[4]
-
Transfer 1 mL of the upper organic supernatant into a clean tube.
-
Filter the extract through a 0.22 µm PTFE syringe filter.
-
Transfer 45 µL of the filtered extract into an autosampler vial insert.
-
Add 5 µL of the this compound internal standard solution.[1]
-
Vortex to mix and proceed with LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium acetate and 0.05% acetic acid in water[4]
-
Mobile Phase B: 5 mM Ammonium acetate and 0.05% acetic acid in methanol[4]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-12 min: Return to 95% A (re-equilibration)
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Citrinin (Quantifier): m/z 251.1 → 233.1
-
Citrinin (Qualifier): m/z 251.1 → 175.1
-
This compound (Internal Standard): m/z 264.1 → 246.1
-
(Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.)
-
Diagrams
Experimental Workflow
Caption: Figure 1. Experimental Workflow for Citrinin Analysis.
Logic Diagram for Using an Internal Standard
References
- 1. mdpi.com [mdpi.com]
- 2. Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
- 3. benchchem.com [benchchem.com]
- 4. wur.nl [wur.nl]
- 5. fimek.edu.rs [fimek.edu.rs]
- 6. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Citrinin in Cereals by Isotope Dilution LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative determination of citrinin (B600267) in various cereal matrices, including wheat, corn, and rice. The method utilizes a stable isotope dilution assay (SIDA) coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The addition of a ¹³C-labeled citrinin internal standard at the initial stage of sample preparation effectively compensates for matrix effects and variations in analyte recovery, ensuring high accuracy and precision. The simple "dilute-and-shoot" extraction protocol is suitable for high-throughput laboratory settings. The method has been validated across multiple cereal types, demonstrating excellent performance in terms of linearity, limits of detection (LOD), limits of quantification (LOQ), and recovery, making it suitable for regulatory compliance monitoring and food safety research.
Introduction
Citrinin (CIT) is a mycotoxin produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus.[1] It is a common contaminant of stored grains and can be found in a wide variety of cereals and their derived products.[2] Due to its nephrotoxic properties, citrinin poses a potential health risk to humans and animals.[2][3] Regulatory bodies in many countries have established maximum permissible levels for citrinin in food and feed to protect consumers.[4]
Accurate and reliable quantification of citrinin in complex food matrices like cereals is challenging due to the presence of interfering compounds that can cause matrix effects (ion suppression or enhancement) in mass spectrometry.[5] The Stable Isotope Dilution Assay (SIDA) is the gold standard for mycotoxin analysis as it provides the most effective means to counteract these issues.[6] This technique involves adding a known quantity of a stable, non-radioactive, isotopically labeled version of the analyte (e.g., ¹³C-Citrinin) to the sample prior to extraction.[6] Because the labeled standard has the same physicochemical properties as the native analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the MS source. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved regardless of sample loss or matrix effects.[5]
This note provides a comprehensive protocol for the analysis of citrinin in cereals using a straightforward extraction procedure followed by UHPLC-MS/MS analysis.
Experimental Protocol
Materials and Reagents
-
Standards:
-
Citrinin (native) certified standard solution (e.g., 100 µg/mL in acetonitrile).
-
¹³C-Citrinin certified standard solution (isotopically labeled internal standard, IS).
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade, Type I).
-
Acetic Acid or Formic Acid (LC-MS grade).
-
Ammonium (B1175870) Acetate (B1210297) (LC-MS grade).
-
-
Equipment:
-
Homogenizer/Blender (e.g., Waring®).
-
Analytical balance.
-
Centrifuge capable of >4000 rpm.
-
Vortex mixer.
-
Calibrated pipettes.
-
50 mL polypropylene (B1209903) centrifuge tubes.
-
Syringe filters (0.22 µm, PTFE).
-
Autosampler vials.
-
UHPLC-MS/MS system (e.g., equipped with a triple quadrupole mass spectrometer).
-
Standard Solution Preparation
-
Stock Solutions: Use commercially available certified stock solutions. Store at recommended conditions (typically -20°C).
-
Working Standard Solutions:
-
Prepare a series of intermediate and working standard solutions of native citrinin by serial dilution of the stock solution with an appropriate solvent mixture (e.g., acetonitrile/water, 80/20, v/v).
-
Prepare a working solution of the ¹³C-Citrinin internal standard (IS) at a concentration appropriate for spiking all samples, blanks, and calibration standards (e.g., 100 ng/mL).
-
-
Calibration Curve Standards:
-
Prepare a set of calibration standards in solvent (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by diluting the native citrinin working solutions.
-
Spike each calibration standard with a constant volume of the ¹³C-Citrinin IS working solution to achieve the same final IS concentration in all standards and samples.
-
Sample Preparation Protocol
-
Homogenization: Grind a representative portion of the cereal sample (e.g., 250 g) to a fine, uniform powder.[7]
-
Weighing: Weigh 5.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the ¹³C-Citrinin IS working solution to the sample.
-
Extraction:
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the solid matrix from the supernatant.[7]
-
Dilution and Filtration:
-
Carefully transfer an aliquot of the supernatant (e.g., 500 µL) into a clean tube or vial.
-
Dilute the extract with an equal volume of water to reduce matrix effects and ensure compatibility with the mobile phase.
-
Filter the diluted extract through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.
-
Below is a diagram illustrating the experimental workflow.
UHPLC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrument used.
Table 1: UHPLC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| UHPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM ammonium acetate and 0.1% acetic acid |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.1% acetic acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 2 - 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | Optimized for instrument (e.g., -3.0 to -4.5 kV) |
| Source Temperature | Optimized for instrument (e.g., 350 °C) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Citrinin and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Citrinin (CIT) | 249.1 | 205.1 | 177.1 |
| ¹³C₁₃-Citrinin (IS) | 262.1 | 217.1 | 188.1 |
| Note: The precursor ion for citrinin is [M-H]⁻. The exact m/z values for the ¹³C-labeled standard may vary depending on the number of labeled carbons. The transitions provided are for a fully labeled ¹³C₁₃-Citrinin and should be confirmed by direct infusion of the standard. |
Results and Data Presentation
Method performance was evaluated across different cereal matrices. The tables below summarize the quantitative data obtained from validation studies reported in the literature.
Table 3: Method Performance in Wheat
| Parameter | Spike Level (µg/kg) | Mean Recovery (%) | RSD (%) | Reference |
| Recovery | 10 | 80 - 110 | < 5 | [8] |
| 200 | 80 - 110 | < 5 | [8] | |
| LOQ | - | - | - | 2.5 µg/kg |
| LOD | - | - | - | 0.8 µg/kg |
Table 4: Method Performance in Corn (Maize)
| Parameter | Spike Level (µg/kg) | Mean Recovery (%) | RSD (%) | Reference |
| Recovery | 25 | 95.2 | 7.1 | [4] |
| 50 | 97.4 | 6.4 | [4] | |
| LOQ | - | - | - | 2.5 µg/kg |
| LOD | - | - | - | 0.8 µg/kg |
Table 5: Method Performance in Rice
| Parameter | Spike Level (µg/kg) | Mean Recovery (%) | RSD (%) | Reference |
| Recovery | 100 | 102.8 | 6.3 | [9][10] |
| 2000 | 102.8 | 6.3 | [9][10] | |
| LOQ | - | - | - | 10 µg/kg |
| LOD | - | - | - | 3 µg/kg |
Conclusion
The described isotope dilution UHPLC-MS/MS method provides a highly accurate, sensitive, and robust tool for the quantitative analysis of citrinin in a variety of cereal matrices. The simple extraction procedure combined with the power of stable isotope dilution to correct for matrix effects makes this method ideal for routine monitoring in food safety laboratories. The validation data demonstrates that the method meets typical performance criteria required for regulatory analysis, with excellent recovery and precision across different cereals.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical challenges and the solutions provided by this method.
References
- 1. Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
- 2. [PDF] Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fimek.edu.rs [fimek.edu.rs]
Application Note & Protocol: Quantification of Citrinin in Red Yeast Rice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Citrinin (B600267) is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus.[1] Its presence in red yeast rice, a popular dietary supplement used to lower cholesterol, is a significant health concern due to its nephrotoxic properties.[2][3] Regulatory bodies, such as the European Commission, have established maximum permissible levels of citrinin in food supplements based on red yeast rice, necessitating accurate and reliable quantification methods.[1] This document provides a detailed protocol for the quantification of citrinin in red yeast rice samples using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods for citrinin quantification in red yeast rice, providing a basis for method selection and comparison.
| Parameter | Method 1: UHPLC-MS/MS | Method 2: LC-MS/MS | Method 3: HPLC-FLD | Method 4: LC-MS/MS |
| Limit of Detection (LOD) | 0.07 µg/kg[3] | - | 0.187 ng/mL | 1.0 µg/kg[4] |
| Limit of Quantification (LOQ) | 0.24 µg/kg[3] | 20 µg/kg[5] | 0.6 ng/mL | 3.0 µg/kg[4] |
| Recovery | 82 - 104%[3] | - | - | 80.9 - 106.5%[4] |
| Relative Standard Deviation (RSD) | < 14%[3] | - | 0.15% (precision) | 3.3 - 7.9% (precision)[4] |
| Linearity Range | - | 20 - 100 µg/kg[5] | 0.01074 - 0.537 µg/mL[6] | 0.1 - 100 µg/L[4] |
| Reference | [3] | [5] | [6] | [4] |
Experimental Protocols
Two primary methodologies are detailed below: a highly sensitive LC-MS/MS method for trace-level quantification and a more accessible HPLC-FLD method suitable for routine analysis.
Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is ideal for detecting very low levels of citrinin and is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by UHPLC-MS/MS analysis.[3]
1. Sample Preparation (QuEChERS Extraction) [3]
-
Weigh 1.5 g of homogenized red yeast rice powder into a 50 mL centrifuge tube.
-
Add 10 mL of an extraction solvent mixture of toluene-ethyl acetate-formic acid (7:3:1 v/v/v).[6]
-
Vortex the mixture vigorously for 1 minute.
-
Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the upper organic layer into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for UHPLC-MS/MS analysis.
2. UHPLC-MS/MS Conditions
-
UHPLC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for citrinin.
Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is a robust and widely used technique for citrinin quantification.
1. Sample Preparation (Ultrasonic Extraction) [6]
-
Weigh 1.5 g of milled red yeast rice powder (passed through an 80-mesh sieve) into a 15 mL centrifuge tube.[6]
-
Add 10 mL of an extraction solvent mixture of toluene-ethyl acetate-formic acid (7:3:1 v/v/v).[6]
-
Perform ultrasonic extraction for 20 minutes. Repeat this step three times.[6]
-
Centrifuge the extract.
-
Collect the supernatant and evaporate to dryness.
-
Dissolve the residue in 10 mL of methanol (B129727) and filter through a 0.45 µm membrane filter before HPLC analysis.[6]
2. HPLC-FLD Conditions [6]
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of (A) acetonitrile and (B) acidified water (pH 2.5 with phosphoric acid).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Fluorescence Detector: Excitation wavelength of 331 nm and an emission wavelength of 500 nm.[6]
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for method selection.
Caption: Experimental workflow for citrinin quantification.
Caption: Decision tree for analytical method selection.
References
- 1. Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development and validation of an analytical method for determination of citrinin in red rice and red yeast rice-based food supplements by ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Citrinin Determination in Red Fermented Rice Products by Optimized Extraction Method Coupled to Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wur.nl [wur.nl]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of ¹³C₁₃-Citrinin in Food Safety Analysis: A Comprehensive Guide
Introduction
Citrinin (B600267) is a mycotoxin produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus.[1][2][3] This toxic secondary metabolite can contaminate a wide range of food commodities, including cereals, grains, fruits, spices, and red yeast rice.[1][2][4] Due to its nephrotoxic, hepatotoxic, and potential carcinogenic properties, the presence of citrinin in the food chain is a significant public health concern.[1][3][4] Regulatory bodies in various regions, including the European Union, have established maximum permissible levels for citrinin in specific foodstuffs, such as red yeast rice supplements.[5][6][7][8]
Accurate and reliable analytical methods are crucial for monitoring citrinin levels in food and ensuring compliance with these regulations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis due to its high sensitivity and selectivity.[2][6][9] To overcome matrix effects and ensure the accuracy of quantification, the use of a stable isotope-labeled internal standard is highly recommended.[4][10][11] ¹³C₁₃-Citrinin, a stable isotope-labeled analog of citrinin, serves as an ideal internal standard for the precise and accurate determination of citrinin in complex food matrices.[10] This document provides detailed application notes and protocols for the use of ¹³C₁₃-Citrinin in food safety analysis.
Application Notes
The primary application of ¹³C₁₃-Citrinin is as an internal standard in isotope dilution mass spectrometry (IDMS) methods for the quantification of citrinin.[10] Its structural and chemical similarity to the native citrinin ensures that it behaves identically during sample extraction, cleanup, and chromatographic separation.[10] By adding a known amount of ¹³C₁₃-Citrinin to the sample at the beginning of the analytical process, any variations or losses occurring during sample preparation can be effectively compensated for, leading to highly accurate and precise results.[10][11]
Key Advantages of Using ¹³C₁₃-Citrinin:
-
Enhanced Accuracy and Precision: Compensates for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to more reliable quantification.[10][12]
-
Improved Method Ruggedness: Minimizes the impact of variations in sample preparation procedures.[10]
-
Simplified Calibration: Allows for the use of external calibration curves prepared in solvent, reducing the need for matrix-matched standards in many cases.[11]
-
Reliable Quantification at Low Levels: Essential for ensuring compliance with stringent regulatory limits.
Typical Food Matrices Analyzed:
-
Cereals and cereal-based products (e.g., wheat, maize)[6][9][13]
-
Fruits and fruit juices[9]
-
Nuts and seeds[9]
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods utilizing ¹³C₁₃-Citrinin for the analysis of citrinin in various food matrices.
Table 1: Method Performance Characteristics for Citrinin Analysis
| Parameter | Red Yeast Rice Supplements | Cereal-Based Products |
| Limit of Detection (LOD) | 0.11 µg/kg[13] | <0.6 µg/kg[13] |
| Limit of Quantification (LOQ) | 20 µg/kg[5] | 2.0 µg/kg |
| Recovery | 70-120%[14] | 95-112%[15] |
| Repeatability (RSDr) | 6.27%[14] | <15% |
| Linearity (R²) | >0.99[14] | >0.99 |
Table 2: LC-MS/MS Parameters for Citrinin and ¹³C₁₃-Citrinin
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Citrinin | 251.1 | 233.1 | 177.1 | 15 |
| ¹³C₁₃-Citrinin | 264.1 | 245.1 | 186.1 | 15 |
Note: The exact m/z values and collision energies may vary depending on the specific instrument and conditions used.
Experimental Protocols
This section provides a detailed protocol for the determination of citrinin in red yeast rice food supplements using LC-MS/MS with ¹³C₁₃-Citrinin as an internal standard, adapted from the EURL-MP-method_008.[5]
1. Reagents and Materials
-
Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Formic acid (FA), Acetic acid (HAc)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Citrinin standard solution (100 µg/mL in ACN)
-
¹³C₁₃-Citrinin standard solution (10 µg/mL in ACN)[5]
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
2. Standard Solution Preparation
-
Citrinin Stock Solution (1 µg/mL): Dilute the 100 µg/mL citrinin standard solution 1:100 with a dilution solution (e.g., MeOH/water/HAc 80/18/2 V/V/V).[5]
-
¹³C₁₃-Citrinin Stock Solution (1 µg/mL): Dilute the 10 µg/mL ¹³C₁₃-Citrinin standard solution 1:10 with the dilution solution.[5]
-
¹³C₁₃-Citrinin Spiking Solution (100 ng/mL): Further dilute the ¹³C₁₃-Citrinin stock solution 1:10 with the dilution solution.[5]
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the citrinin stock solution and adding a fixed amount of the ¹³C₁₃-Citrinin spiking solution to each.
3. Sample Preparation (QuEChERS-based method)
-
Weigh 2 g of the homogenized red yeast rice supplement sample into a 50 mL centrifuge tube.
-
Add 10 mL of extraction solvent (e.g., acetonitrile with 1% HCl and 1% HAc).[5]
-
Add a known amount of the ¹³C₁₃-Citrinin spiking solution (e.g., 100 µL of 100 ng/mL solution).[5]
-
Shake vigorously for 30 minutes using a mechanical shaker.[5]
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[5]
-
Vortex for 30 seconds to 1 minute.[5]
-
Centrifuge at ≥3500 rpm for 10 minutes.[5]
-
Take an aliquot of the upper acetonitrile layer and dilute it (e.g., 10-fold) with the dilution solution.[5]
-
Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.
4. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with water and methanol/acetonitrile, both containing a small percentage of formic or acetic acid, is common.
-
Injection Volume: 5-10 µL.
-
MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor the transitions specified in Table 2 using Multiple Reaction Monitoring (MRM).
5. Quantification
The concentration of citrinin in the sample is calculated by comparing the peak area ratio of the native citrinin to the ¹³C₁₃-Citrinin internal standard in the sample extract with the ratios obtained from the calibration curve.
Visualizations
Caption: Workflow for Citrinin Analysis in Food Samples.
Caption: Role of ¹³C₁₃-Citrinin in Accurate Quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wur.nl [wur.nl]
- 6. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermal Stability and Matrix Binding of Citrinin in the Thermal Processing of Starch-Rich Foods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Robust LC-MS/MS Method for the Simultaneous Quantification of Regulated Mycotoxins in Cereal-Based Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycotoxins, toxic secondary metabolites produced by fungi, are a significant concern for food safety and global health. Their presence in agricultural commodities, particularly cereals, is strictly regulated worldwide. This document provides a detailed application note and a comprehensive protocol for the development and validation of a sensitive and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous analysis of key regulated mycotoxins. The described method is designed to meet the stringent requirements for accuracy, precision, and sensitivity necessary for regulatory compliance and risk assessment.
Introduction
Mycotoxin contamination of food and feed poses a serious threat to human and animal health, with potential toxic effects including carcinogenicity, hepatotoxicity, and immunosuppression.[1] Regulatory bodies such as the European Commission have established maximum permitted levels (MPLs) for several mycotoxins in various foodstuffs to minimize consumer exposure.[2] Consequently, the development of robust and sensitive analytical methods for the accurate quantification of mycotoxins is paramount. LC-MS/MS has emerged as the state-of-the-art technique for mycotoxin analysis due to its high sensitivity, selectivity, and applicability to multi-analyte methods.[3][4] This application note details a validated LC-MS/MS method for the simultaneous determination of a panel of regulated mycotoxins in complex cereal matrices.
Experimental Workflow
The overall analytical workflow consists of sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. A schematic representation of this process is provided below.
Experimental Protocols
Sample Preparation: Modified QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for mycotoxin analysis due to its simplicity and efficiency.[5][6]
Materials:
-
Homogenized cereal sample (5 g)
-
50 mL polypropylene (B1209903) centrifuge tube
-
Acetonitrile (B52724) (ACN) with 1% formic acid (v/v)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and primary secondary amine (PSA) sorbent
-
Centrifuge
-
Evaporator
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile with 1% formic acid.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a d-SPE tube.
-
Shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)[7] |
| Mobile Phase A | Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[7] |
| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid[7] |
| Gradient | A typical gradient starts with a low percentage of B, increases to elute the analytes, and then re-equilibrates. |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 2-5 µL[3][7] |
| Column Temperature | 30-40 °C[7] |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), positive and/or negative mode[3][7] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[3] |
| Capillary Voltage | Optimized for each compound, typically in the range of 0.5-3.5 kV[3] |
| Source Temperature | 150 °C[3] |
| Desolvation Gas Flow | 1000 L/h[3] |
| Cone Gas Flow | 150 L/h[3] |
| Collision Gas | Argon |
MRM Transitions: For each mycotoxin, at least two MRM transitions (a quantifier and a qualifier) should be optimized to ensure accurate identification and quantification. The collision energy and other MS parameters need to be optimized for each analyte.[3][8]
Quantitative Data Summary
The following tables summarize typical performance data for the LC-MS/MS analysis of common mycotoxins. The exact values can vary depending on the matrix, instrumentation, and specific method parameters.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Mycotoxins
| Mycotoxin | LOD (µg/kg) | LOQ (µg/kg) | Reference(s) |
| Aflatoxin B1 | 0.5 - 4 | 1 - 8 | [3][9] |
| Aflatoxin B2 | 0.5 - 4 | 1 - 8 | [3][9] |
| Aflatoxin G1 | 0.5 - 4 | 1 - 8 | [3][9] |
| Aflatoxin G2 | 0.5 - 4 | 1 - 8 | [3][9] |
| Ochratoxin A | 0.5 - 200 | 1 - 400 | [3] |
| Deoxynivalenol | 0.5 - 200 | 1 - 400 | [3] |
| Zearalenone | 0.5 - 200 | 1 - 400 | [3] |
| Fumonisin B1 | 0.5 - 200 | 1 - 400 | [3] |
| Fumonisin B2 | 0.5 - 200 | 1 - 400 | [3] |
| T-2 Toxin | 0.5 - 200 | 1 - 400 | [3] |
| HT-2 Toxin | 0.5 - 200 | 1 - 400 | [3] |
Table 2: Recovery Rates and Reproducibility
| Mycotoxin | Recovery (%) | Reproducibility (%RSD) | Reference(s) |
| Aflatoxins | 80 - 110 | < 15 | [5] |
| Ochratoxin A | 70 - 120 | < 20 | [9] |
| Deoxynivalenol | 70 - 110 | < 15 | [5] |
| Zearalenone | 70 - 100 | < 15 | [5] |
| Fumonisins | 70 - 100 | < 15 | [5] |
| T-2/HT-2 Toxins | 70 - 100 | < 15 | [5] |
Data Acquisition and Processing
The data acquisition and processing workflow is a critical part of the overall analytical method.
Method Validation
The analytical method should be validated according to international guidelines (e.g., SANTE/12682/2019) to ensure its performance. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of calibration standards. A coefficient of determination (R²) > 0.99 is typically required.
-
Accuracy: Determined by recovery experiments using spiked blank samples at different concentration levels.
-
Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analytes. The use of isotopically labeled internal standards is recommended to compensate for matrix effects.[10]
Conclusion
This application note provides a comprehensive framework for the development and validation of an LC-MS/MS method for the analysis of regulated mycotoxins in cereal-based matrices. The described protocol, including a modified QuEChERS sample preparation and optimized LC-MS/MS conditions, offers a sensitive, reliable, and robust approach for routine monitoring and regulatory compliance. Proper method validation is crucial to ensure the accuracy and reliability of the analytical results.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. How to Develop an LC-MS/MS-based Multi-Mycotoxin Method - Romer Labs [romerlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application of ¹³C-Labeled Internal Standards in Animal Feed Testing for Enhanced Accuracy and Reliability
Introduction
The safety and quality of animal feed are paramount for ensuring animal health, productivity, and the safety of the human food chain. Regulatory bodies worldwide impose strict limits on the presence of contaminants such as mycotoxins, veterinary drug residues, and mandate accurate nutritional labeling, including amino acid content. The complexity of animal feed matrices, which can range from simple grains to complex compound feeds, presents significant analytical challenges. Matrix effects, such as ion suppression or enhancement in mass spectrometry, can lead to inaccurate quantification of target analytes. The use of stable isotope-labeled internal standards, particularly Carbon-13 (¹³C) labeled standards, has become the gold standard for mitigating these effects and ensuring the highest degree of accuracy and precision in analytical testing.
This application note provides detailed protocols and data on the use of ¹³C-labeled standards for the quantitative analysis of mycotoxins, veterinary drugs, and amino acids in various animal feed matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest (the internal standard) to the sample prior to analysis. ¹³C-labeled standards are ideal for this purpose as they are chemically identical to their native counterparts, meaning they exhibit the same behavior during sample extraction, cleanup, and chromatographic separation. However, they are mass-distinguishable by the mass spectrometer. By measuring the ratio of the native analyte to the ¹³C-labeled internal standard, any losses during sample preparation or signal fluctuations during analysis are compensated for, leading to highly accurate and precise quantification.
Analysis of Mycotoxins
Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate a wide range of agricultural commodities used in animal feed. Their presence, even at low levels, can have detrimental effects on animal health and productivity.
Quantitative Data for Mycotoxin Analysis
The use of ¹³C-labeled internal standards significantly improves the accuracy and precision of mycotoxin analysis in complex feed matrices. The following table summarizes typical performance data for the analysis of various mycotoxins using LC-MS/MS with ¹³C-labeled internal standards.
| Mycotoxin | ¹³C-Labeled Standard | Feed Matrix | Recovery (%) | RSD (%) | LOQ (ng/g) |
| Aflatoxin B1 | ¹³C₁₇-Aflatoxin B1 | Corn, Compound Feed | 95 - 110 | < 15 | 0.1 - 0.5 |
| Deoxynivalenol (DON) | ¹³C₁₅-Deoxynivalenol | Wheat, Maize | 92 - 108 | < 10 | 10 - 50 |
| Zearalenone (ZEN) | ¹³C₁₈-Zearalenone | Swine Feed, Poultry Feed | 90 - 115 | < 15 | 5 - 20 |
| Fumonisin B1 | ¹³C₃₄-Fumonisin B1 | Dairy Feed, Corn | 85 - 112 | < 15 | 20 - 100 |
| Ochratoxin A (OTA) | ¹³C₂₀-Ochratoxin A | Cereal-based Feed | 93 - 107 | < 10 | 0.5 - 2 |
| T-2 Toxin | ¹³C₂₄-T-2 Toxin | Poultry Feed | 88 - 110 | < 15 | 5 - 15 |
Experimental Protocol: Mycotoxin Analysis by LC-MS/MS
This protocol describes a generic "dilute-and-shoot" method, often applicable to various feed matrices with the use of robust ¹³C-labeled internal standards to compensate for matrix effects.[1]
1. Materials and Reagents
-
Animal feed sample
-
¹³C-labeled mycotoxin internal standard mix (e.g., ¹³C₁₇-Aflatoxin B1, ¹³C₁₅-DON, ¹³C₁₈-ZEN, ¹³C₃₄-FB1, ¹³C₂₀-OTA, ¹³C₂₄-T-2)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
Syringe filters (0.22 µm)
2. Sample Preparation
-
Grind the animal feed sample to a fine, homogeneous powder.
-
Weigh 5 g of the ground sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add a known amount of the ¹³C-labeled mycotoxin internal standard mix to the sample.
-
Add 20 mL of extraction solvent (e.g., acetonitrile/water 80:20, v/v with 0.1% formic acid).
-
Vortex vigorously for 20 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the target mycotoxins.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes (depending on the mycotoxin).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Analysis of Veterinary Drug Residues
Veterinary drugs are used in animal husbandry to treat and prevent diseases and to promote growth. However, their residues in animal feed can pose risks to animal and human health, including the development of antimicrobial resistance. Accurate monitoring is crucial to ensure compliance with regulatory limits.
Quantitative Data for Veterinary Drug Residue Analysis
The use of ¹³C-labeled internal standards is critical for accurate quantification of veterinary drugs in diverse and complex feed matrices. The following table provides representative performance data.
| Veterinary Drug Class | Example Analyte | ¹³C-Labeled Standard | Feed Matrix | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Sulfonamides | Sulfamethazine | ¹³C₆-Sulfamethazine | Medicated Feed | 92 - 105 | < 10 | 5 - 20 |
| Tetracyclines | Oxytetracycline | ¹³C-Oxytetracycline | Aquaculture Feed | 88 - 110 | < 15 | 10 - 50 |
| Quinolones | Enrofloxacin | ¹³C₅-Enrofloxacin | Poultry Feed | 95 - 108 | < 10 | 2 - 10 |
| Macrolides | Tylosin | ¹³C-Tylosin | Swine Feed | 90 - 112 | < 15 | 10 - 50 |
| Coccidiostats | Monensin | ¹³C-Monensin | Broiler Feed | 85 - 115 | < 15 | 20 - 100 |
Experimental Protocol: Veterinary Drug Residue Analysis by LC-MS/MS
This protocol outlines a multi-residue method for the analysis of various veterinary drugs in animal feed using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.
1. Materials and Reagents
-
Animal feed sample
-
¹³C-labeled veterinary drug internal standard mix
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., C18, PSA)
-
Syringe filters (0.22 µm)
2. Sample Preparation
-
Grind the animal feed sample to a fine, homogeneous powder.
-
Weigh 2 g of the ground sample into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of the ¹³C-labeled veterinary drug internal standard mix.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of 1% formic acid in acetonitrile.
-
Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing MgSO₄ and C18/PSA sorbents.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 or equivalent column suitable for multi-residue analysis.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A generic gradient to elute a wide range of veterinary drugs.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 2 - 10 µL
-
MS System: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: ESI positive and/or negative mode.
-
Acquisition Mode: MRM or Full Scan/dd-MS2.
Analysis of Amino Acids
Accurate determination of amino acid content in animal feed is essential for optimizing animal nutrition, growth, and overall health.[2] ¹³C-labeled amino acids serve as ideal internal standards for precise quantification, overcoming challenges associated with derivatization and matrix interference.
Quantitative Data for Amino Acid Analysis
The following table presents typical validation data for the analysis of amino acids in animal feed using ¹³C-labeled internal standards with LC-MS/MS.
| Amino Acid | ¹³C-Labeled Standard | Feed Matrix | Recovery (%) | RSD (%) | Linearity (R²) |
| Lysine | U-¹³C₆,¹⁵N₂-L-Lysine | Soybean Meal | 98 - 104 | < 5 | > 0.998 |
| Methionine | U-¹³C₅,¹⁵N₁-L-Methionine | Fish Meal | 97 - 105 | < 6 | > 0.997 |
| Threonine | U-¹³C₄,¹⁵N₁-L-Threonine | Corn Gluten Meal | 96 - 106 | < 7 | > 0.998 |
| Tryptophan | U-¹³C₁₁,¹⁵N₂-L-Tryptophan | Compound Feed | 95 - 108 | < 8 | > 0.996 |
| Arginine | U-¹³C₆,¹⁵N₄-L-Arginine | Ruminant Feed | 97 - 103 | < 5 | > 0.999 |
Experimental Protocol: Amino Acid Analysis by LC-MS/MS
This protocol describes the analysis of total amino acids in animal feed following acid hydrolysis.
1. Materials and Reagents
-
Animal feed sample
-
¹³C-labeled amino acid internal standard mix
-
6 M Hydrochloric acid (HCl)
-
Phenol
-
LC-MS grade water and acetonitrile
-
Formic acid
2. Sample Preparation (Acid Hydrolysis)
-
Weigh approximately 100 mg of the dried and ground feed sample into a hydrolysis tube.
-
Add a known amount of the ¹³C-labeled amino acid internal standard mix.
-
Add 10 mL of 6 M HCl containing 1 g/L phenol.
-
Purge the tube with nitrogen, seal, and hydrolyze at 110 °C for 24 hours.
-
After cooling, filter the hydrolysate and dilute with LC-MS grade water to a suitable concentration.
-
The sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase column for amino acid analysis.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A gradient optimized for the separation of amino acids.
-
Flow Rate: 0.3 - 0.6 mL/min
-
Injection Volume: 1 - 5 µL
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI positive mode.
-
Acquisition Mode: MRM.
Workflow and Signaling Pathway Diagrams
To visually represent the experimental workflows, the following diagrams were generated using Graphviz (DOT language).
Caption: General workflow for animal feed testing using ¹³C-labeled internal standards.
References
- 1. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C Labeled internal standards | LIBIOS [libios.fr]
Application Notes and Protocols for Sample Preparation in Citrinin Analysis
Introduction
Citrinin (B600267) (CIT) is a mycotoxin produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus.[1][2] It is a known nephrotoxin, meaning it has toxic effects on the kidneys, and can contaminate a wide range of food and feed commodities, including cereals, grains, red yeast rice, fruits, and spices.[3][4] The analysis of citrinin is often challenging due to its presence at trace levels and the complexity of food and biological matrices, which contain numerous interfering compounds.[5] Effective sample preparation is therefore a critical step to isolate citrinin, remove interferences, and concentrate the analyte before instrumental analysis, ensuring accurate and reliable quantification.[5][6]
This document provides a comprehensive overview of common sample preparation techniques for citrinin analysis, complete with detailed protocols and performance data, aimed at researchers, scientists, and professionals in food safety and drug development.
Overview of Sample Preparation Techniques
The choice of a sample preparation method depends on the matrix complexity, the required sensitivity, and the analytical technique employed, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][7] Key techniques include:
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte from a liquid sample, while interferences pass through.[6][8] It offers higher selectivity and recovery compared to simpler methods.[5][8]
-
Immunoaffinity Columns (IAC): A highly selective form of SPE, IACs use monoclonal antibodies immobilized on a solid support that specifically bind to citrinin.[6][9] This high specificity results in very clean extracts and improved sensitivity, making it suitable for complex matrices.[9][10]
-
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made binding sites that recognize a specific target molecule, offering another selective SPE approach.[11][12]
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been widely adapted for mycotoxins.[3][13] It involves a two-step process: an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interferences.[3][6][8] It is known for its simplicity and high throughput.[7]
-
Liquid-Liquid Extraction (LLE): A conventional method based on the differential solubility of citrinin between two immiscible liquid phases, often an aqueous phase and an organic solvent.[14][15] While fundamental, it can be time-consuming and less clean compared to modern techniques.[5][14]
-
Protein Precipitation: Specifically used for biological fluids like blood plasma, this method involves adding a solvent (e.g., acetonitrile) to precipitate proteins, which are then removed by centrifugation, leaving the analyte in the supernatant.[1][16]
Data Presentation: Performance of Citrinin Sample Preparation Methods
The following table summarizes the performance of various sample preparation techniques for citrinin analysis across different matrices as reported in the scientific literature.
| Matrix | Sample Preparation Technique | Analytical Method | Recovery (%) | LOD | LOQ | Reference(s) |
| Cereals (Wheat, Barley, etc.) | Immunoaffinity Column (IAC) | HPLC-FLD | 80 - 110% | 3 µg/kg | 10 µg/kg | [7][17][18] |
| Cereals | QuEChERS | LC-MS/MS | 70 - 110% | 0.1 - 5.0 µg/kg | 0.5 - 10.0 µg/kg | [7] |
| Red Yeast Rice | Immunoaffinity Column (IAC) | HPLC-FLD | 80.4 - 97.1% | 3 µg/kg | 10 µg/kg | [18][19] |
| Red Yeast Rice | QuEChERS | UHPLC-MS/MS | 82 - 104% | 0.07 µg/kg | 0.24 µg/kg | [13] |
| Red Yeast Rice Supplements | QuEChERS | LC-MS/MS | 90 - 110% | - | 20 µg/kg | [20] |
| Spices | Immunoaffinity Column (IAC) | HPLC-FLD | >80% | 1 µg/kg | 3 µg/kg | [9] |
| Infant Cereals | Immunoaffinity Column (IAC) | HPLC-FLD | >80% | 0.1 µg/kg | 0.25 µg/kg | [9] |
| Fruits (Apple, Pear) | Methanol (B129727) Extraction (No Cleanup) | HPLC | 84 - 101% | 0.001 µg/g | 0.003 µg/g | [10] |
| Human Blood Plasma | Protein Precipitation | LC-MS/MS | - | 0.07 ng/mL | 0.15 ng/mL | [1][16] |
| Human Urine | Immunoaffinity Column (IAC) | LC-MS/MS | - | 0.02 ng/mL | 0.05 ng/mL | [1][16] |
| Animal Feed | Immunoaffinity Column (IAC) | HPLC-FLD | 80 - 110% | 3 µg/kg | 10 µg/kg | [21] |
| Meat Products | Immunoaffinity Column (IAC) | HPLC-FLD | - | 0.083 ng/g | 0.25 ng/g | [22] |
LOD: Limit of Detection; LOQ: Limit of Quantification; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; UHPLC-MS/MS: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.
Experimental Protocols
Protocol 1: Immunoaffinity Column (IAC) Cleanup for Cereals and Spices
This protocol is a highly selective method suitable for complex matrices prior to HPLC-FLD or LC-MS/MS analysis.[4][9]
A. Materials
-
Homogenized sample (e.g., ground cereal or spice)
-
Extraction Solvent: Methanol:Water (75:25, v/v) or Acetonitrile-based solvent[17]
-
Phosphate-Buffered Saline (PBS)
-
Citrinin-specific Immunoaffinity Columns (e.g., EASI-EXTRACT® CITRININ)[4][9]
-
Wash Solution: PBS or 0.1% Tween 20 in phosphoric acid buffer[5][9]
-
Mechanical shaker
-
Centrifuge and tubes
-
Filter paper (e.g., Whatman No. 113)[9]
B. Procedure
-
Extraction:
-
Dilution:
-
Column Loading:
-
Washing:
-
Elution:
-
Final Preparation:
Protocol 2: QuEChERS Method for Cereals and Spices
This protocol offers a streamlined and efficient alternative for the extraction and cleanup of citrinin from complex matrices.[3]
A. Materials
-
Homogenized sample (e.g., ground cereal or spice)
-
50 mL centrifuge tubes
-
Extraction Solvent: Acetonitrile (B52724) containing 1% acetic acid or formic acid[3][7]
-
QuEChERS Extraction Salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)[7]
-
Dispersive SPE (d-SPE) tubes containing sorbents (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA)[7]
-
High-speed centrifuge
-
Vortex mixer
B. Procedure
-
Sample Hydration & Extraction:
-
Salting-Out Extraction:
-
Dispersive SPE (d-SPE) Cleanup:
-
Final Preparation:
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.[7]
-
Protocol 3: Protein Precipitation for Citrinin in Human Blood Plasma
This protocol is a straightforward method for cleaning up biological fluid samples prior to LC-MS/MS analysis.[1][16]
A. Materials
-
Human blood plasma sample
-
Acetonitrile
-
Microcentrifuge tubes
-
High-speed microcentrifuge
B. Procedure
-
Precipitation:
-
Place a known volume of blood plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add a precipitating agent, typically 2-3 volumes of cold acetonitrile (e.g., 200-300 µL).
-
-
Mixing and Incubation:
-
Vortex the sample vigorously for 30-60 seconds to ensure complete mixing and protein denaturation.
-
Incubate the sample, often at a low temperature (e.g., -20°C) for about 10-20 minutes, to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the citrinin, without disturbing the protein pellet.
-
-
Final Preparation:
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if further concentration is needed.[16]
-
Conclusion
The selection of an appropriate sample preparation technique is paramount for the accurate and sensitive analysis of citrinin. For complex food and feed matrices, highly selective methods like Immunoaffinity Column (IAC) cleanup provide exceptionally clean extracts, making them ideal for achieving low detection limits.[6][9] The QuEChERS method offers a balance of effectiveness, speed, and simplicity, rendering it suitable for high-throughput screening of multiple mycotoxins, including citrinin.[7][23] For biological samples such as plasma, protein precipitation is a rapid and effective initial cleanup step.[1] The ultimate choice should be guided by the specific matrix, required limits of quantification, available instrumentation, and the overall analytical objective.[5][7]
References
- 1. Methods for analysis of citrinin in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in analytical methods for the determination of citrinin in food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an analytical method for determination of citrinin in red rice and red yeast rice-based food supplements by ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Preparation of an immunoaffinity column for the clean-up of fermented food samples contaminated with citrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wur.nl [wur.nl]
- 21. benchchem.com [benchchem.com]
- 22. Istanbul University Press [iupress.istanbul.edu.tr]
- 23. chromatographyonline.com [chromatographyonline.com]
Validated Methods for the Detection of Citrinin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the validated detection of citrinin (B600267), a nephrotoxic mycotoxin produced by several species of Penicillium, Aspergillus, and Monascus fungi. The accurate and sensitive quantification of citrinin is crucial for food safety, quality control, and in toxicological studies. The following sections detail established analytical methodologies, including High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
The performance characteristics of the described methods are summarized in the tables below for easy comparison. These values represent typical performance and may vary based on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Performance Characteristics of HPLC-FLD and LC-MS/MS Methods for Citrinin Detection in Cereals and Food Supplements.
| Performance Parameter | HPLC-FLD with Immunoaffinity Column (IAC) Cleanup | LC-MS/MS with QuEChERS | LC-MS/MS with IAC Cleanup |
| Limit of Detection (LOD) | 0.1 - 3.0 µg/kg[1][2] | 0.07 - 5.0 µg/kg[1][3] | 0.02 ng/mL (in urine)[4][5] |
| Limit of Quantification (LOQ) | 0.25 - 50 µg/kg[1][2][6] | 0.24 - 10.0 µg/kg[1][3] | 0.05 ng/mL (in urine)[4][5] |
| Recovery | 80 - 110%[1] | 70 - 110%[1] | 82 - 104%[3] |
| Precision (RSD) | < 15%[1] | < 15%[1] | < 14%[3] |
| Specificity | High[1] | High[1] | Very High |
| Throughput | Moderate[1] | High[1] | Moderate |
| Cost | Moderate[1] | High[1] | High |
Table 2: Performance Characteristics of Immunoassays for Citrinin Detection.
| Performance Parameter | Indirect Competitive ELISA (ic-ELISA) | Direct Competitive ELISA (dc-ELISA) |
| IC50 | 0.037 - 0.761 ng/mL[7][8] | 4.1 ng/mL[9] |
| Limit of Detection (LOD) | 0.01 - 0.089 ng/mL[8][10] | 0.2 ng/mL[9] |
| Linear Range | 0.01 - 5.96 ng/mL[10] | Not Specified |
| Recovery | 83.6 - 92.0%[7] | Not Specified |
| Cross-reactivity | < 0.01% with other mycotoxins[7] | Not Specified |
Experimental Protocols and Workflows
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers high selectivity and sensitivity for citrinin analysis and is a robust choice for targeted analysis.[1] Immunoaffinity column (IAC) cleanup is frequently employed to remove matrix interferences.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of an analytical method for determination of citrinin in red rice and red yeast rice-based food supplements by ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for analysis of citrinin in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 衛生福利部食品藥物管理署 [fda.gov.tw]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Pilot production of a sensitive ELISA kit and an immunochromatographic strip for rapid detecting citrinin in fermented rice - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. The Preparation and Identification of a Monoclonal Antibody against Citrinin and the Development of Detection via Indirect Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
Application Note: High-Accuracy Monitoring of Citrinin in Dietary Supplements Using a Stable Isotope-Labeled Internal Standard (Citrinin-¹³C₁₃)
Introduction
The increasing popularity of dietary supplements has brought heightened scrutiny to their quality and safety. Mycotoxins, toxic secondary metabolites produced by fungi, are a significant concern due to their potential for contamination of raw materials used in supplement manufacturing. Citrinin (B600267) (CIT), a nephrotoxic mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus, has been detected in various food commodities and supplements, particularly those containing red yeast rice.[1][2] Regulatory bodies have established maximum permissible levels for citrinin in certain supplements to protect public health.[1][3]
Accurate and reliable quantification of citrinin in complex supplement matrices is crucial for regulatory compliance and consumer safety. However, analytical challenges such as matrix effects and variability in sample preparation can lead to inaccurate results.[4][5] The use of a stable isotope-labeled internal standard, such as citrinin-¹³C₁₃, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust solution to these challenges.[4][5] This application note provides a detailed protocol for the quantitative analysis of citrinin in dietary supplements using citrinin-¹³C₁₃ as an internal standard, ensuring high accuracy and reliability.
Principle
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate quantification.[4][5] It involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, citrinin-¹³C₁₃) to the sample at the beginning of the analytical process. The labeled internal standard has nearly identical physicochemical properties to the native analyte and will therefore behave similarly during extraction, cleanup, and ionization in the mass spectrometer.[4][6] By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, any variations in sample recovery or matrix-induced signal suppression or enhancement can be effectively compensated for, leading to more precise and accurate quantification.[4][5]
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the analysis of citrinin in dietary supplements.
Materials and Reagents
-
Standards:
-
Solvents:
-
LC-MS grade acetonitrile, methanol, and water[4]
-
Ethyl acetate (B1210297)
-
-
Reagents:
-
Ammonium (B1175870) acetate[3]
-
Glacial acetic acid[1]
-
Hydrochloric acid[1]
-
Magnesium sulfate (B86663) (anhydrous)[1]
-
Sodium chloride[1]
-
-
Equipment:
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system[4]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[4]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Sample homogenization equipment (e.g., blender or mill)
-
Solid Phase Extraction (SPE) cartridges (optional, for cleanup)
-
Nitrogen evaporator
-
Syringe filters (0.22 µm)[4]
-
Sample Preparation: Extraction and Cleanup
The following protocol is a general guideline and may require optimization based on the specific supplement matrix.
-
Sample Homogenization: Grind a representative portion of the supplement (e.g., tablets, capsules, or powder) to a fine, homogeneous powder.
-
Weighing and Spiking: Accurately weigh 2-4 grams of the homogenized sample into a centrifuge tube.[1] Add a precise volume of the citrinin-¹³C₁₃ internal standard solution to achieve a concentration within the calibrated range.
-
Extraction:
-
Phase Separation:
-
Extract Collection and Concentration:
-
Carefully transfer a known volume of the upper organic layer (supernatant) to a clean tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Filtration:
LC-MS/MS Analysis
-
LC System: UHPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[4]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient program should be developed to ensure good separation of citrinin from matrix interferences.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both native citrinin and citrinin-¹³C₁₃ for confident identification and quantification.[4]
Data Presentation
The following tables summarize typical quantitative data and LC-MS/MS parameters for citrinin analysis.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 0.4 - 20 µg/kg | [3][7] |
| Repeatability (RSDr) | 6.4% - 14.6% | [1][8] |
| Reproducibility (RSDR) | 10.2% - 37.3% | [1][8] |
| Recovery | 72% - 110% | [7] |
Table 2: Example MRM Transitions for Citrinin and Citrinin-¹³C₁₃ (Illustrative)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Citrinin | 251.1 | 233.1 | 177.1 |
| Citrinin-¹³C₁₃ | 264.1 | 246.1 | 187.1 |
Note: Specific MRM transitions should be optimized in-house for the instrument being used.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for citrinin analysis using an internal standard.
Caption: Logic of internal standard-based quantification for citrinin.
Conclusion
The use of citrinin-¹³C₁₃ as an internal standard in LC-MS/MS analysis provides a highly accurate and reliable method for monitoring citrinin levels in dietary supplements. This approach effectively mitigates the impact of matrix effects and variations in sample recovery, which are common challenges when analyzing complex sample matrices. The detailed protocol and methodologies presented in this application note offer a robust framework for researchers, scientists, and drug development professionals to ensure the safety and quality of dietary supplements. Adherence to such rigorous analytical practices is essential for regulatory compliance and the protection of public health.
References
- 1. mdpi.com [mdpi.com]
- 2. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wur.nl [wur.nl]
- 4. benchchem.com [benchchem.com]
- 5. newfoodmagazine.com [newfoodmagazine.com]
- 6. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Citrinin in Complex Matrices
Introduction
Citrinin (B600267) (CIT) is a mycotoxin produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus.[1] It can contaminate a wide range of food commodities, including cereals, fruits, and red yeast rice, posing a potential health risk to consumers.[1][2] Due to its nephrotoxic, hepatotoxic, and potential carcinogenic effects, sensitive and reliable analytical methods are crucial for monitoring citrinin levels in complex matrices to ensure food safety and support toxicological research.[3][4] This document provides detailed application notes and protocols for the determination of citrinin, aimed at researchers, scientists, and drug development professionals.
Toxicological Significance and Signaling Pathways
Citrinin exerts its toxic effects through various mechanisms, including the induction of oxidative stress, DNA damage, and apoptosis.[3][5] Key signaling pathways implicated in citrinin toxicity include:
-
Oxidative Stress Response: Citrinin exposure leads to the generation of reactive oxygen species (ROS), which can damage cellular components.[4][6] This activates cellular antioxidant defense mechanisms, often involving transcription factors like Yap1 and Skn7.[6]
-
DNA Damage Response: The mycotoxin can cause DNA damage, triggering signal transduction pathways involving proteins such as P53 to initiate cell cycle arrest and DNA repair or apoptosis.[5]
-
Endoplasmic Reticulum (ER) Stress: Citrinin can induce ER stress, leading to an accumulation of unfolded proteins and the activation of the unfolded protein response (UPR).[4][7] This can ultimately trigger apoptosis through the activation of caspase-12 and caspase-3.[4]
Below is a diagram illustrating a key signaling pathway associated with citrinin-induced toxicity.
Analytical Workflow Overview
The determination of citrinin in complex matrices typically involves sample preparation (extraction and clean-up) followed by instrumental analysis. The choice of method depends on the matrix, required sensitivity, and available instrumentation.
Experimental Protocols
Herein, we provide detailed protocols for two widely used methods for citrinin determination.
Protocol 1: QuEChERS Extraction with LC-MS/MS Analysis
This method is known for its simplicity, high throughput, and the ability to analyze a broad spectrum of mycotoxins simultaneously.[8]
1. Sample Preparation (QuEChERS)
-
Weigh 5 g of a homogenized sample (e.g., cereal flour) into a 50 mL centrifuge tube.
-
Add 10 mL of water and let the sample hydrate (B1144303) for 15 minutes.
-
Add 10 mL of acetonitrile (B52724) containing 1% acetic acid.[8]
-
Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate) and vortex immediately for 1 minute.[9]
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant to a dispersive solid-phase extraction (dSPE) tube containing a suitable sorbent (e.g., PSA, C18).[9]
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for UHPLC-MS/MS analysis.[9]
2. LC-MS/MS Analysis
-
LC System: A standard UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) (A) and methanol (B129727) with 0.1% formic acid and 5 mM ammonium formate (B).[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
MS System: A triple quadrupole mass spectrometer.[8]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific for citrinin.[8]
Protocol 2: Immunoaffinity Column (IAC) Clean-up with HPLC-FLD Analysis
This method offers high selectivity and sensitivity for citrinin, making it a robust choice for targeted analysis.[8]
1. Sample Extraction and Clean-up (IAC)
-
Extract citrinin from the homogenized sample using an appropriate solvent (e.g., methanol/water mixture).[9]
-
Dilute the filtered extract with a phosphate-buffered saline (PBS) solution to ensure compatibility with the IAC antibody.[9]
-
Pass the diluted extract through the immunoaffinity column at a slow, controlled flow rate. The antibodies in the column will specifically bind to citrinin.[1][9]
-
Wash the column with PBS to remove unbound matrix components.[9]
-
Elute the bound citrinin from the column using a suitable solvent (e.g., methanol).[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the HPLC mobile phase.[8]
2. HPLC-FLD Analysis
-
HPLC System: A standard HPLC system with a fluorescence detector.[8]
-
Column: C18 reversed-phase column.[8]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and an acidifier (e.g., acetic acid).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Fluorescence Detection: Excitation and emission wavelengths for citrinin should be optimized (e.g., Ex: 331 nm, Em: 500 nm).
Quantitative Data Summary
The performance of analytical methods for citrinin determination can be compared based on key validation parameters. The following tables summarize reported quantitative data for different methods and matrices.
Table 1: Performance of LC-MS/MS Methods for Citrinin Determination
| Matrix | Extraction/Clean-up | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Red Rice | QuEChERS | 0.07 | 0.24 | 82-104 | [10] |
| Cereals | QuEChERS | 0.1 - 5.0 | 0.5 - 10.0 | 70-110 | [8] |
| Food & Feed | QuEChERS | - | <3.90 | - | [11] |
| Red Rice | Acetonitrile/Water/Acetic Acid | - | 200 | 102.8 | [12] |
| Human Plasma | Protein Precipitation | 0.07 (ng/mL) | 0.15 (ng/mL) | - | [13] |
| Human Urine | IAC | 0.02 (ng/mL) | 0.05 (ng/mL) | - | [13] |
Table 2: Performance of HPLC-FLD Methods for Citrinin Determination
| Matrix | Extraction/Clean-up | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Cereals | IAC | 0.1 - 3.0 | 0.25 - 10.0 | 80-110 | [8] |
Conclusion
The choice of an analytical workflow for citrinin determination depends on various factors, including the sample matrix, required sensitivity, and available resources. LC-MS/MS coupled with QuEChERS offers a high-throughput, multi-analyte approach, while HPLC-FLD with IAC clean-up provides excellent selectivity and sensitivity for targeted citrinin analysis. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to establish robust and reliable methods for citrinin monitoring.
References
- 1. Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Citrinin - Wikipedia [en.wikipedia.org]
- 4. Citrinin-Induced Hepatotoxicity in Mice Is Regulated by the Ca2+/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity Mechanisms of the Food Contaminant Citrinin: Application of a Quantitative Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Citrinin-Induced Hepatotoxicity in Mice Is Regulated by the Ca2+/Endoplasmic Reticulum Stress Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of an analytical method for determination of citrinin in red rice and red yeast rice-based food supplements by ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for the simultaneous determination of citrinin and ochratoxin a in a variety of feed and foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fimek.edu.rs [fimek.edu.rs]
- 13. Methods for analysis of citrinin in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
addressing ion suppression in citrinin quantification
This guide provides troubleshooting advice and answers to frequently asked questions regarding ion suppression in the LC-MS/MS analysis of citrinin (B600267).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my citrinin analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of citrinin in the mass spectrometer's ion source.[1][2] This interference reduces the efficiency of ion formation for your target analyte, leading to a decreased signal.[2][3] The primary consequences for your analysis are inaccurate quantification (results are lower than the actual amount), reduced sensitivity, and poor reproducibility.[4][5]
Q2: What are the common signs of ion suppression in my citrinin chromatograms?
A2: While ion suppression is not always visible as a distinct chromatographic peak, its effects can be observed through:
-
Low or inconsistent analyte recovery: Spiked samples yield lower than expected concentrations.
-
Poor reproducibility: Replicate injections of the same sample show high variability in peak area.[6]
-
Reduced sensitivity: A noticeable decrease in the signal-to-noise ratio for citrinin, especially when compared to standards prepared in a clean solvent.
-
Non-linear calibration curves: Particularly when using matrix-matched calibrants, a loss of linearity at higher concentrations can indicate suppression effects.
Q3: How can I quantitatively assess if ion suppression is occurring?
A3: A post-extraction spike experiment is a standard method to quantify matrix effects. The matrix effect (ME) can be calculated using the following formula:[7]
ME (%) = (Peak Area of Analyte in Spiked Post-Extraction Sample / Peak Area of Analyte in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[7] An ME value between 80% and 120% is often considered acceptable, but values outside this range indicate a significant matrix effect that needs to be addressed.[8]
Q4: What is the most effective way to compensate for ion suppression?
A4: The use of a stable isotope-labeled (SIL) internal standard is the most reliable strategy to correct for ion suppression.[6] A SIL internal standard, such as ¹³C-labeled citrinin, co-elutes with the unlabeled citrinin and experiences the same degree of ion suppression.[9] By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects is effectively normalized, leading to more accurate and precise results.[6]
Q5: Can I reduce ion suppression by modifying my mobile phase?
A5: Yes, optimizing the mobile phase can help. Modifying the gradient profile can chromatographically separate citrinin from interfering matrix components.[1] Reducing the flow rate, particularly in electrospray ionization (ESI), can make the ionization process more tolerant to matrix components.[5] However, be aware that some mobile phase additives, like trifluoroacetic acid (TFA), are known to cause significant ion suppression themselves and should be used with caution in LC-MS applications.[10]
Troubleshooting Guide
This section provides solutions to common problems encountered during citrinin quantification.
| Problem | Possible Causes | Recommended Solutions |
| Low citrinin signal and poor sensitivity | 1. Significant ion suppression: Co-eluting matrix components are interfering with citrinin ionization.[2] 2. Inadequate sample clean-up: The extraction method is not sufficiently removing matrix interferences.[11] 3. Suboptimal chromatographic separation: Citrinin is co-eluting with a strongly suppressing matrix component.[1] | 1. Improve Sample Clean-up: Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) or Immunoaffinity Columns (IAC) are highly effective at removing interferences.[1][11] 2. Modify Chromatography: Adjust the LC gradient to better separate citrinin from the matrix background.[5] 3. Dilute the Sample: Diluting the final extract can reduce the concentration of interfering compounds, thereby mitigating ion suppression.[8] |
| High variability in results across replicates | 1. Inconsistent matrix effects: The nature and concentration of interfering compounds vary between sample aliquots.[6] 2. Non-homogenous sample: The citrinin contamination is not evenly distributed in the bulk sample.[6] 3. Inconsistent sample preparation: Minor variations in the execution of the sample prep protocol are being amplified by matrix effects.[6] | 1. Use a Stable Isotope-Labeled Internal Standard: This is the best approach to correct for variable matrix effects. Add the SIL-IS at the very beginning of the sample preparation process.[6][12] 2. Homogenize Sample Thoroughly: Ensure the initial sample is completely homogenized before taking an analytical portion. 3. Automate Sample Preparation: If possible, use automated systems to minimize human error and improve consistency. |
| Calibration curve fails or is non-linear | 1. Matrix effects in calibrants: Using solvent-based standards for quantifying a matrix-laden sample.[2] 2. Analyte degradation: Citrinin can be unstable depending on temperature, pH, and solvent conditions.[11][13] | 1. Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has undergone the same preparation procedure as your samples.[2][14] 2. Employ Standard Addition: For highly complex or variable matrices, the standard addition method can provide more accurate quantification.[4] 3. Check Analyte Stability: Prepare fresh standards and ensure samples are stored at low temperatures and protected from harsh pH conditions during preparation.[11] |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects
This protocol describes how to measure the degree of ion suppression or enhancement.
-
Prepare Analyte Spiking Solution: Create a standard solution of citrinin in a clean solvent (e.g., methanol) at a known concentration (e.g., 1 µg/mL).
-
Prepare Blank Matrix Extract: Select a sample known to be free of citrinin (a blank matrix). Process this sample through your entire extraction and clean-up procedure.
-
Create Sample Sets:
-
Set A (Neat Solvent): Add a known volume of the spiking solution to a clean solvent to achieve the desired final concentration (e.g., 10 ng/mL).
-
Set B (Post-Extraction Spike): Add the same volume of the spiking solution to an aliquot of the blank matrix extract to achieve the same final concentration.
-
-
LC-MS/MS Analysis: Inject replicates from both Set A and Set B into the LC-MS/MS system.
-
Calculation: Use the average peak area from each set to calculate the matrix effect (ME) as described in FAQ Q3.
Protocol: QuEChERS-based Sample Preparation for Citrinin
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is effective for reducing matrix effects in complex samples like grains.
-
Sample Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard solution to the sample.
-
Extraction: Add 10 mL of an acetonitrile (B52724)/water/acetic acid mixture (e.g., 79:20:1 v/v/v).[1] Cap and vortex vigorously for 1 minute.
-
Salting Out: Add a salt mixture, typically containing magnesium sulfate (B86663) and sodium chloride, to induce phase separation.[1][15] Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Clean-up: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent like PSA (primary secondary amine) to remove fatty acids and other interferences.[1]
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge for 5 minutes.
-
Final Preparation: Take an aliquot of the cleaned supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.[1]
Visualizations
Causes of Ion Suppression
The following diagram illustrates the primary factors contributing to ion suppression in LC-MS analysis.
Caption: Key contributors and mechanisms leading to ion suppression.
Troubleshooting Workflow for Ion Suppression
This workflow provides a logical sequence of steps to identify and mitigate ion suppression during citrinin quantification.
Caption: A step-by-step workflow for addressing ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. researchgate.net [researchgate.net]
- 9. 13C Labeled internal standards | LIBIOS [libios.fr]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Clean-up Steps for Citrinin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the clean-up steps for citrinin (B600267) analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow for citrinin analysis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery of Citrinin | Degradation during sample processing: Citrinin is sensitive to high temperatures, direct light, and extreme pH levels.[1] | Review your sample preparation workflow to minimize exposure to these conditions. Consider performing steps on ice and using amber vials to protect from light.[1] |
| Inefficient extraction: The chosen solvent may not be appropriate for the sample matrix, or the extraction technique may be suboptimal. | Optimize the extraction protocol by testing different polar organic solvents like methanol (B129727), ethanol, or acetonitrile (B52724).[1] Techniques such as solid-phase extraction (SPE) or QuEChERS can also enhance recovery.[1] For fatty matrices, a pre-extraction step with a nonpolar solvent like hexane (B92381) can remove lipids.[2] | |
| Poor liberation from the matrix: Citrinin can be physically entrapped within complex matrices, particularly those with high-fat content.[2] | Thoroughly homogenize the sample to maximize the surface area for solvent contact. Acidifying the extraction solvent can improve the recovery of citrinin.[2] | |
| Inconsistent Results Between Replicates | Variable degradation across samples: Inconsistent sample handling can lead to varying levels of citrinin degradation. | Standardize all sample handling procedures, ensuring uniform timing for each step and consistent exposure to light and temperature.[1] |
| Matrix effects in the analytical method: Co-eluting compounds from the sample matrix can interfere with the ionization of citrinin, leading to signal suppression or enhancement.[3] | Employ robust clean-up methods like SPE or immunoaffinity columns (IAC) to remove interfering compounds.[1][3] Using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[2][3] | |
| High Background Noise or Interfering Peaks in Chromatograms | Insufficient clean-up: The clean-up procedure may not be effectively removing all matrix components. | Implement a more effective sample clean-up procedure. This could involve using a different type of SPE cartridge (e.g., C18) or employing the high selectivity of an immunoaffinity column.[2][3] |
| Formation of citrinin degradation products: Citrinin can degrade into products like citrinin H1 and H2 under certain conditions.[4] | Adjust sample preparation conditions to minimize degradation. Ensure proper sample storage and handling.[4] | |
| Contaminated mobile phase or LC system: Impurities in the solvents or a contaminated system can introduce background noise. | Prepare fresh mobile phases using high-purity solvents and additives. Implement a robust needle wash protocol in your autosampler method to prevent carryover.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to citrinin instability during sample preparation?
A1: The main factors contributing to citrinin instability are:
-
Temperature: Citrinin degrades at temperatures above 100°C in the presence of water and above 175°C in dry conditions.[1][5]
-
pH: Citrinin's stability is influenced by pH, and it can be degraded by both acidic and alkaline solutions.[1][6] Its color also changes with pH, from lemon-yellow at pH 4.6 to cherry red at pH 9.9.[6][7]
-
Light: Exposure to visible and ultraviolet (UV) light can cause citrinin degradation.[1]
-
Presence of Other Molecules: Certain molecules, like hydrogen peroxide, can accelerate the degradation of citrinin, especially in the presence of light.[1]
Q2: What are the most effective clean-up techniques for citrinin analysis?
A2: The most common and effective clean-up techniques are:
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for removing interfering matrix components. C18 cartridges are commonly used for the clean-up of citrinin extracts.[2]
-
Immunoaffinity Columns (IAC): For highly selective clean-up, IACs containing antibodies specific to citrinin provide a very clean extract, which minimizes matrix effects.[2][8]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often combined with dispersive solid-phase extraction (d-SPE), is effective for various matrices.[5]
-
Liquid-Liquid Extraction (LLE): LLE is based on the differential solubility of citrinin and contaminants between an aqueous phase and an immiscible organic phase.[5]
Q3: How can I detect and compensate for matrix effects in my LC-MS/MS analysis of citrinin?
A3: Matrix effects, which can cause ion suppression or enhancement, can be detected and compensated for using the following methods:
-
Post-Extraction Addition: This involves comparing the signal of a pure citrinin standard in a clean solvent to the signal of the same standard spiked into a blank sample extract. A significant difference indicates matrix effects.[3]
-
Matrix-Matched Calibration: This method involves preparing calibration standards in a blank matrix extract that is free of citrinin to mimic the matrix effects in the actual samples.[2][3]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A ¹³C-labeled citrinin internal standard will be affected by the matrix in the same way as the analyte, allowing for accurate correction.[2][3][9]
Q4: What are the recommended storage conditions for citrinin standards and samples?
A4: To maintain the integrity of citrinin standards and samples, proper storage is crucial:
-
Temperature: For long-term stability, store samples at -20°C. For shorter periods, 4°C is acceptable.[1]
-
Light: Always store standards and samples in the dark or in light-protective containers.[1]
-
Solvent: If dissolved, use a suitable organic solvent like methanol or acetonitrile and ensure the container is tightly sealed to prevent evaporation.[1]
Experimental Protocols
Protocol 1: General Extraction and Solid-Phase Extraction (SPE) Clean-up of Citrinin from Cereal Samples
-
Sample Homogenization: Mill the cereal sample to a fine powder.[1]
-
Extraction:
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.[1]
-
SPE Clean-up:
-
Evaporation and Reconstitution:
Protocol 2: Immunoaffinity Column (IAC) Clean-up for Citrinin in Animal Feed
-
Extraction:
-
Filtration: Filter the extract through a fluted filter paper.[8]
-
Dilution: Dilute 10 mL of the filtrate with 40 mL of phosphate-buffered saline (PBS).[8]
-
IAC Clean-up:
-
Pass the diluted extract through a citrinin-specific immunoaffinity column at a flow rate of approximately 2 mL/min.[8]
-
Washing: Wash the column with 10 mL of PBS to remove unbound impurities.[8]
-
Elution: Elute the bound citrinin by passing 1.5 mL of methanol through the column and collect the eluate.[8]
-
Visualizations
Caption: General workflow for citrinin extraction, clean-up, and analysis.
Caption: Troubleshooting logic for suboptimal citrinin analysis results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of Citrinin Detection in Complex Matrices
Welcome to the BenchChem technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of citrinin (B600267) detection in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low concentrations of citrinin in complex samples?
A1: Detecting trace levels of citrinin is often complicated by several factors:
-
Matrix Interference: Complex samples like food, feed, and biological fluids contain numerous compounds that can interfere with the analytical signal of citrinin, potentially leading to inaccurate results.[1]
-
Low Analyte Concentration: Citrinin is frequently present at very low concentrations (ng/mL or µg/kg), necessitating highly sensitive detection methods.[1]
-
Analyte Instability: Citrinin is susceptible to degradation under certain conditions, such as high temperatures (above 175°C in dry conditions and over 100°C in wet conditions), and in acidic or alkaline solutions, which can lead to an underestimation of its actual concentration.[1][2]
-
Inefficient Sample Preparation: Poor extraction and clean-up of citrinin from the sample matrix can result in low recovery rates and diminished sensitivity.[1]
Q2: How do I choose the most suitable sample preparation technique for my matrix?
A2: The optimal sample preparation technique depends on the complexity of your sample matrix and the required sensitivity. Here is a general guide:
-
Liquid-Liquid Extraction (LLE): A conventional method that can be less effective for complex matrices.[1]
-
Solid-Phase Extraction (SPE): Offers improved selectivity and recovery compared to LLE.[1][3] For instance, SPE with RP(18) material has been utilized for urine samples.[1]
-
Immunoaffinity Columns (IAC): Provide high selectivity and are particularly useful for complex matrices by using specific antibody-antigen binding to isolate citrinin.[3][4][5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving solvent extraction and dispersive solid-phase extraction (d-SPE) for clean-up.[6]
-
Molecularly Imprinted Polymers (MIPs): These are synthetic polymers with custom-made binding sites for citrinin, offering high selectivity and stability.[7][8][9][10]
Q3: My HPLC-FLD analysis is showing a low signal-to-noise ratio. What could be the cause?
A3: A low signal-to-noise ratio in HPLC-FLD analysis of citrinin can be attributed to several factors:
-
Suboptimal Mobile Phase pH: The natural fluorescence of citrinin is pH-dependent, with maximal fluorescence observed at a pH of 2.5 for the non-ionized form.[1][11]
-
Fluorescence Quenching: Components within the sample matrix or the mobile phase itself can quench the fluorescence of citrinin.[6]
-
Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can interfere with fluorescence detection.[1]
-
Suboptimal Excitation and Emission Wavelengths: Ensure that the detector is set to the optimal wavelengths for citrinin fluorescence.[6]
Q4: I'm experiencing low recovery of citrinin. What are the potential causes and solutions?
A4: Low recovery of citrinin can arise from various stages of the analytical process:
-
Inefficient Extraction: The choice of extraction solvent is critical. Citrinin is soluble in polar organic solvents such as methanol, ethanol, and acetonitrile (B52724).[1] Optimizing the solvent system and extraction conditions (e.g., time, temperature) for your specific matrix is essential.[1]
-
Suboptimal Clean-up: The clean-up step may be either too harsh, leading to analyte loss, or too weak, resulting in insufficient removal of interfering substances.[1] Consider using a more selective clean-up method like IAC.[1]
-
Adsorption to Surfaces: Citrinin can adsorb to glassware and plasticware. Silanizing glassware can help minimize this issue.[1]
-
Analyte Degradation: As mentioned, citrinin is unstable under certain conditions.[6] It is crucial to control temperature, pH, and light exposure throughout the sample preparation and analysis process.[2]
Q5: Which analytical technique is better for citrinin detection: HPLC-FLD or LC-MS/MS?
A5: Both HPLC-FLD and LC-MS/MS are powerful techniques for citrinin detection, and the choice depends on the specific requirements of your analysis.
-
HPLC-FLD is a widely used and robust method that leverages the natural fluorescence of citrinin.[4][12] It offers good sensitivity, especially when the mobile phase pH is optimized.[11]
-
LC-MS/MS generally provides higher sensitivity and selectivity, making it particularly suitable for complex matrices and for confirming the identity of the analyte.[11][13] It can also be used for multi-mycotoxin analysis.[13] For instance, LC-MS/MS has demonstrated a lower limit of detection (LOD) compared to HPLC-FLD for citrinin in red fermented rice.[11]
Troubleshooting Guides
Issue 1: High Matrix Interference
| Possible Cause | Solution |
| Insufficient sample clean-up. | Employ a more selective clean-up technique such as Immunoaffinity Columns (IAC) or Molecularly Imprinted Polymers (MIPs).[10][14] |
| Co-elution of interfering compounds. | Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to improve the separation of citrinin from matrix components. |
| Use of a non-selective detector. | Switch to a more selective detection method like tandem mass spectrometry (LC-MS/MS) which can differentiate citrinin from co-eluting interferences based on its mass-to-charge ratio.[11] |
Issue 2: Poor Reproducibility and Inconsistent Results
| Possible Cause | Solution |
| Inhomogeneous sample. | Ensure the sample is thoroughly homogenized before taking a subsample for extraction.[1] |
| Variable extraction efficiency. | Standardize the extraction procedure, including solvent volume, extraction time, and temperature.[1] |
| Inconsistent sample clean-up. | Ensure consistent application of the clean-up protocol. If using SPE or IAC, maintain a constant and slow flow rate.[1] |
| Instrument instability. | Regularly calibrate and check the stability of the analytical instrument, including the pump, detector, and autosampler.[1] |
| Citrinin degradation. | Control temperature, pH, and light exposure during all stages of sample handling and analysis.[2] |
Data Presentation: Performance of Citrinin Detection Methods
The following tables summarize key performance parameters for various citrinin detection methodologies.
Table 1: Performance of HPLC-based Methods for Citrinin Detection
| Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| HPLC-FLD | Cereals and Red Yeast Rice | 3 µg/kg | 10 µg/kg | - | [4] |
| HPLC-FLD | General | 90 ng/mL | - | - | [12] |
| LC-MS/MS | Human Blood Plasma | 0.07 ng/mL | 0.15 ng/mL | - | [15] |
| LC-MS/MS | Human Urine | 0.02 ng/mL | 0.05 ng/mL | - | [15] |
| UHPLC-MS/MS | Spices and Infant Cereals | - | - | - | [6] |
Table 2: Performance of Immunoassays and Other Methods for Citrinin Detection
| Method | Matrix | Detection Range/LOD | Reference |
| Direct Competitive ELISA | Buffer | 2-4 ng/mL | [4] |
| Indirect Competitive ELISA | Buffer | 0.4-0.8 ng/mL | [4] |
| Indirect Competitive ELISA | General | LOD: 0.01 ng/mL | [16] |
| Molecularly Imprinted Electrochemical Sensor | Rye Samples | LOD: 2.0 x 10⁻¹³ M | [17] |
| Ratiometric Electrochemical Sensor | Food Samples | LOD: 1 x 10⁻⁴ ng mL⁻¹ | [18] |
| FRET-based Immunosensor | Spiked Human Serum | LOD: 0.1 pM | [19] |
Experimental Protocols
Protocol 1: Sample Preparation using Immunoaffinity Column (IAC) Cleanup for HPLC-FLD Analysis
This protocol is adapted from methodologies used for cereals and red yeast rice.[4]
-
Sample Extraction:
-
Weigh a representative homogenized sample (e.g., 25 g).
-
Add an appropriate extraction solvent (e.g., 100 mL of methanol/water, 75:25, v/v).[1]
-
Shake or blend for a specified time (e.g., 30 minutes) to ensure efficient extraction.
-
Filter the extract through a filter paper (e.g., Whatman No. 4).
-
-
Dilution:
-
Dilute a portion of the filtered extract with phosphate-buffered saline (PBS) to ensure compatibility with the IAC antibody. The dilution factor will depend on the expected citrinin concentration and the column capacity.
-
-
IAC Cleanup:
-
Pass the diluted extract through the immunoaffinity column at a slow and controlled flow rate (e.g., 1-2 mL/min). The antibodies within the column will specifically bind to the citrinin.
-
Wash the column with PBS to remove unbound matrix components.
-
Elute the bound citrinin from the column using a suitable solvent (e.g., methanol).
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC-FLD analysis.
-
Protocol 2: General Procedure for Molecularly Imprinted Polymer Solid-Phase Extraction (MISPE)
This protocol is a generalized procedure based on the principles of MISPE for citrinin.[7][9]
-
Sample Extraction:
-
Extract citrinin from the homogenized sample using a suitable solvent (e.g., acetonitrile or methanol-water mixture).[1]
-
-
MISPE Cartridge Conditioning:
-
Condition the MIP cartridge by passing a small volume of the elution solvent through it, followed by the equilibration solvent (typically the same as the sample solvent).
-
-
Sample Loading:
-
Load the sample extract onto the conditioned MISPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a solvent that removes non-specifically bound matrix components but does not elute citrinin.
-
-
Elution:
-
Elute the selectively bound citrinin from the MIP with a strong elution solvent.
-
-
Analysis:
-
The eluate can be directly injected into the analytical instrument (e.g., HPLC) or evaporated and reconstituted in the mobile phase.
-
Visualizations
Caption: Workflow for citrinin detection using Immunoaffinity Column (IAC) cleanup.
Caption: Troubleshooting logic for low sensitivity in citrinin detection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Detection and Quantification of Patulin and Citrinin Contamination in Fruits [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of magnetic molecularly imprinted polymers for selective extraction: determination of citrinin in rice samples by liquid chromatography with UV diode array detection - ProQuest [proquest.com]
- 9. Citrinin selective molecularly imprinted polymers for SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid and sensitive detection of mycotoxins by advanced and emerging analytical methods: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. recent-advances-in-analytical-methods-for-the-determination-of-citrinin-in-food-matrices - Ask this paper | Bohrium [bohrium.com]
- 14. mdpi.com [mdpi.com]
- 15. Methods for analysis of citrinin in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Preparation and Identification of a Monoclonal Antibody against Citrinin and the Development of Detection via Indirect Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A novel ratiometric electrochemical sensor for the selective detection of citrinin based on molecularly imprinted poly(thionine) on ionic liquid decorated boron and nitrogen co-doped hierarchical porous carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Citrinin detection by intensified fluorescence signal of a FRET-based immunosensor using magnetic/silica core-shell - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Citrinin Analysis of Herbal Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of citrinin (B600267) in complex herbal product matrices.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your citrinin analysis experiments.
| Problem | Potential Cause | Recommended Solution |
| Poor Reproducibility & Inaccurate Quantification | Inhomogeneous sample | Ensure the sample is thoroughly homogenized before taking a subsample for extraction.[1] |
| Variable extraction efficiency | Standardize the extraction procedure, including solvent volume, extraction time, and temperature.[1] | |
| Inconsistent sample clean-up | Ensure consistent application of the clean-up protocol. If using SPE or IAC, control the flow rate.[1] | |
| Instrument instability | Check the stability of the HPLC pump, detector, and autosampler. Calibrate the instrument regularly.[1] | |
| Significant matrix effects | Implement a more effective sample clean-up procedure or use matrix-matched calibration or a stable isotope-labeled internal standard.[1][2] | |
| Low Recovery of Citrinin | Inefficient extraction | The choice of extraction solvent is crucial. Citrinin is soluble in polar organic solvents like methanol, ethanol, and acetonitrile. Ensure the solvent is appropriate for your matrix and optimize extraction time and conditions.[1] |
| Suboptimal clean-up | A stringent clean-up step may lead to analyte loss. Conversely, a weak clean-up may not effectively remove interferences. Optimize the clean-up procedure.[1] | |
| Analyte degradation | Citrinin is unstable at high temperatures (>175°C dry, >100°C wet) and in acidic or alkaline solutions.[1][3] Avoid harsh conditions during sample preparation. | |
| High Background Noise or Interfering Peaks | Contaminated mobile phase or LC system | Prepare fresh mobile phases using high-purity solvents and additives.[2] |
| Insufficient sample clean-up | Enhance the clean-up step to remove more matrix components. Immunoaffinity columns (IAC) offer high selectivity.[4] | |
| Carryover from previous injections | Implement a robust needle wash protocol in your autosampler method.[2] | |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) | Co-eluting matrix components | These can alter the ionization efficiency of citrinin, leading to inaccurate quantification.[2] |
| Inadequate sample clean-up | Residual salts, lipids, and pigments from the herbal matrix can cause significant matrix effects.[2] | |
| Detection of Matrix Effects: | ||
| Post-extraction addition | Compare the signal of a standard in a clean solvent to the signal of the same standard spiked into a blank sample extract post-extraction. A significant difference indicates matrix effects.[2] | |
| Compensation for Matrix Effects: | ||
| Stable Isotope-Labeled Internal Standard (SIL-IS) | This is the gold standard for compensating for matrix effects as the SIL-IS is affected similarly to the analyte.[2] | |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is free of citrinin to mimic the matrix effects in the actual samples.[2] | |
| Standard Addition | Spike known amounts of citrinin standard into the actual sample extracts to create a calibration curve within each sample.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing citrinin in herbal products?
A1: The main challenges include:
-
Matrix Interference : Herbal products have complex matrices containing compounds that can interfere with the analytical signal of citrinin, leading to inaccurate results.[1][4]
-
Low Analyte Concentration : Citrinin is often present at trace levels, requiring highly sensitive analytical methods.[1]
-
Analyte Stability : Citrinin is susceptible to degradation under certain conditions like high temperature and extreme pH, which can lead to an underestimation of its concentration.[1][3][5]
-
Inefficient Sample Preparation : Poor extraction and clean-up can result in low recovery rates and poor sensitivity.[1]
Q2: Which sample preparation technique is most suitable for herbal matrices?
A2: The choice depends on the complexity of the matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE) : Offers good selectivity and recovery.[1][3]
-
Immunoaffinity Columns (IAC) : Provide high selectivity and are particularly effective for complex matrices like spices, resulting in cleaner extracts and improved sensitivity.[4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : A popular and effective method for various food and herbal matrices, involving extraction and dispersive solid-phase extraction (dSPE) for clean-up.[1][3][6]
Q3: How can I improve the recovery of citrinin from my herbal samples?
A3: To improve recovery:
-
Optimize Extraction Solvent : Use polar organic solvents like methanol, ethanol, or acetonitrile. Methanol-water mixtures are often effective for cereals.[1][7]
-
Standardize Extraction Conditions : Maintain consistent extraction time, temperature, and agitation.
-
Refine the Clean-up Step : Ensure the clean-up method is not too harsh to cause analyte loss, nor too weak to leave interfering substances. IACs are known for providing high recovery rates.[4]
Q4: What are matrix effects in LC-MS/MS analysis of citrinin and how can I mitigate them?
A4: Matrix effects are the alteration of citrinin's ionization efficiency due to co-eluting compounds from the sample matrix, causing ion suppression or enhancement.[2] This leads to inaccurate quantification. To mitigate them:
-
Use a stable isotope-labeled internal standard (SIL-IS) , which is the most effective method.[2]
-
Employ matrix-matched calibration , where standards are prepared in a blank matrix extract.[2]
-
Utilize the standard addition method , where known amounts of standard are added directly to the sample extracts.[2]
-
Improve the sample clean-up procedure to remove interfering compounds.[2]
Q5: What are the typical limits of detection (LOD) and quantification (LOQ) for citrinin analysis?
A5: LOD and LOQ values vary depending on the matrix and the analytical method used. For instance, with IAC clean-up followed by HPLC-fluorescence detection, LOD and LOQ for spices were 1 µg/kg and 3 µg/kg, respectively, and for infant cereals, they were 0.1 µg/kg and 0.25 µg/kg, respectively.[4] A UHPLC-MS/MS method for red yeast rice supplements reported an LOD of 0.07 µg/kg and an LOQ of 0.24 µg/kg.[8]
Quantitative Data Summary
Table 1: Performance of Different Analytical Methods for Citrinin Analysis
| Matrix | Extraction Solvent/Method | Clean-up Method | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Red Yeast Rice | Methanol | - | HPLC-FLD | 80 - 110 | 3 | 10 | [7] |
| Spices | Acetonitrile-based | IAC | HPLC-FLD | >80 | 1 | 3 | [4][7] |
| Infant Cereals | Acetonitrile-based | IAC | HPLC-FLD | >80 | 0.1 | 0.25 | [4][7] |
| Red Rice & Food Supplements | QuEChERS | - | UHPLC-MS/MS | 82 - 104 | 0.07 | 0.24 | [8] |
| Red Rice | Acetonitrile/water/acetic acid | Captiva EMR cartridges | LC-MS/MS | 102.8 | - | 200 | [9][10] |
| Tomato | Methanol | SPE | LC-MS/MS | - | - | - | [11] |
| Ginkgo Biloba Leaves | - | - | LC-MS/MS | - | 0.8 | 2.5 | [12] |
Experimental Protocols
Protocol 1: Citrinin Analysis in Herbal Products using Immunoaffinity Column (IAC) Clean-up and HPLC-FLD
This protocol is a generalized procedure based on methods for complex matrices like spices.[4][13]
-
Sample Homogenization : Grind the herbal product sample to a fine, uniform powder.
-
Extraction :
-
Weigh 5 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of an appropriate extraction solvent (e.g., methanol/water 70:30, v/v).
-
Shake vigorously for 30-60 minutes using a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dilution & Filtration :
-
Take a specific volume of the supernatant and dilute it with Phosphate-Buffered Saline (PBS) to reduce the organic solvent concentration to a level compatible with the IAC antibody (typically <10%).
-
Filter the diluted extract through a glass microfiber filter.
-
-
Immunoaffinity Column Clean-up :
-
Pass the filtered extract through the citrinin-specific IAC at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Wash the column with PBS to remove unbound matrix components.
-
Elute the bound citrinin with 2 mL of methanol.
-
-
Analysis :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject into the HPLC-FLD system for quantification.
-
Chromatographic Conditions Example:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 45:55, v/v)
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detector: Excitation λ = 331 nm, Emission λ = 500 nm
-
-
Protocol 2: Citrinin Analysis using QuEChERS and LC-MS/MS
This protocol is based on a method developed for red yeast rice and its supplements.[6][8]
-
Sample Preparation :
-
Weigh 2 g of the homogenized herbal sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute. Let it stand for 30 minutes for dry samples.
-
-
Extraction :
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Clean-up :
-
Transfer an aliquot of the supernatant (e.g., 1 mL) to a dSPE tube containing a suitable sorbent (e.g., PSA, C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Analysis :
-
Take the supernatant, evaporate to dryness if necessary, and reconstitute in the mobile phase.
-
Inject into the LC-MS/MS system for analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of an analytical method for determination of citrinin in red rice and red yeast rice-based food supplements by ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fimek.edu.rs [fimek.edu.rs]
- 11. Simultaneous analysis of Alternaria toxins and citrinin in tomato: an optimised method using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102590366A - Detection method for citrinin in Chinese herbal medicines of different matrixes - Google Patents [patents.google.com]
Technical Support Center: Method Refinement for Simultaneous Detection of Multiple Mycotoxins
Welcome to the technical support center for multi-mycotoxin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining methods for the simultaneous detection of multiple mycotoxins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist you in your experiments.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the simultaneous detection of multiple mycotoxins using LC-MS/MS.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Question: My chromatogram shows poor peak shapes for some or all of mycotoxins. What are the possible causes and solutions?
-
Answer: Poor peak shape can arise from several factors related to the sample, mobile phase, or the LC system itself.
-
Possible Causes & Solutions:
-
Column Contamination: The column frit may be partially plugged with particulates from the sample or system.
-
Solution: Reverse flush the column. If the problem persists, replace the column frit or the column itself. To prevent this, always filter samples and use an in-line filter.[1]
-
-
Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: The sample should be reconstituted in a solvent that is as close in composition to the initial mobile phase as possible, typically a low percentage of organic solvent.[1]
-
-
Secondary Interactions: Some mycotoxins can interact with active sites on the column packing material, leading to tailing peaks.
-
Solution: Ensure the mobile phase pH is appropriate for the analytes. Adding a small amount of an acidic modifier like formic acid can help to protonate acidic mycotoxins and improve peak shape.
-
-
Extra-Column Volume: Excessive tubing length or poor connections can lead to peak broadening.
-
Solution: Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly tightened.[1]
-
-
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Question: I am observing low signal intensity for my target mycotoxins, even for my standards. How can I improve sensitivity?
-
Answer: Low signal intensity can be due to issues with the mass spectrometer, sample preparation, or matrix effects.
-
Possible Causes & Solutions:
-
Matrix Effects (Ion Suppression): Co-eluting matrix components can suppress the ionization of target analytes in the MS source.[2][3]
-
Solution 1 (Sample Cleanup): Implement a more effective sample cleanup procedure. Immunoaffinity columns (IACs) provide high selectivity and can significantly reduce matrix effects.[4][5] Dispersive solid-phase extraction (dSPE) with sorbents like PSA and C18 can also be effective.[2]
-
Solution 2 (Dilution): A simple "dilute-and-shoot" approach can mitigate matrix effects by reducing the concentration of interfering compounds injected into the system.[6]
-
Solution 3 (Matrix-Matched Calibration): Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement.
-
-
Improper MS/MS Parameters: The collision energy and other MS parameters may not be optimized for all mycotoxins.
-
Solution: Perform a compound optimization for each mycotoxin to determine the optimal precursor and product ions, and collision energies.
-
-
Contaminated Ion Source: A dirty ion source can lead to a general loss of sensitivity.
-
Solution: Clean the ion source components according to the manufacturer's instructions.
-
-
-
Issue 3: Inconsistent or Low Analyte Recovery
-
Question: My recovery rates for certain mycotoxins are low and/or inconsistent across samples. What could be the cause?
-
Answer: This issue often points to problems with the sample extraction and preparation steps.
-
Possible Causes & Solutions:
-
Inefficient Extraction: The chosen extraction solvent may not be optimal for all mycotoxins due to their diverse polarities.
-
Analyte Loss During Cleanup: Mycotoxins may be lost during the solid-phase extraction (SPE) or immunoaffinity column (IAC) cleanup steps.
-
Solution: For SPE, ensure the sorbent is appropriate and that the elution solvent is strong enough to recover all analytes. For IACs, ensure the sample extract is diluted sufficiently to allow for antibody binding and that the elution solvent effectively disrupts the antibody-mycotoxin interaction.[4]
-
-
Incomplete Reconstitution: After evaporating the solvent, mycotoxins may not fully redissolve in the reconstitution solvent.
-
Solution: Vortex and/or sonicate the sample after adding the reconstitution solvent to ensure complete dissolution.
-
-
-
Troubleshooting Workflow Diagram
Caption: A flowchart for diagnosing and resolving common issues in mycotoxin analysis.
Frequently Asked Questions (FAQs)
-
Q1: Why is sample preparation so critical for multi-mycotoxin analysis?
-
A1: Sample preparation is a crucial step because mycotoxins are often present at very low concentrations in complex matrices.[9] A robust sample preparation protocol is necessary to efficiently extract the mycotoxins, remove interfering matrix components that can cause ion suppression or enhancement in the mass spectrometer, and concentrate the analytes to a detectable level.[10]
-
-
Q2: What is the QuEChERS method and why is it popular for mycotoxin analysis?
-
A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves a two-step process: an extraction with acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup.[2] It is popular for multi-mycotoxin analysis because it is fast, uses a low volume of solvents, and is effective for a wide range of mycotoxins with varying polarities.[8]
-
-
Q3: When should I use an immunoaffinity column (IAC) for sample cleanup?
-
A3: Immunoaffinity columns are highly recommended for complex matrices such as spices, animal feed, or when very low detection limits are required.[4][5] IACs use monoclonal antibodies to selectively bind to the target mycotoxins, providing a very clean extract with minimal matrix effects.[4][5] Multi-mycotoxin IACs are available that can bind several classes of mycotoxins simultaneously.[5]
-
-
Q4: What are "masked" or "modified" mycotoxins and are they a concern?
-
A4: Masked or modified mycotoxins are derivatives of the parent mycotoxins that are formed in plants.[11] They can be conjugated to molecules like glucose. These forms may not be detected by standard analytical methods but can be hydrolyzed back to their toxic parent form in the human body, posing a health risk. The analysis of these compounds is an ongoing challenge.[11]
-
-
Q5: Is it necessary to use isotopically labeled internal standards?
-
A5: While not strictly mandatory, the use of stable isotope-labeled internal standards is highly recommended for achieving the most accurate and reliable quantification.[5] These standards closely mimic the behavior of the target analyte during sample preparation and ionization, effectively compensating for matrix effects and variations in the analytical process.[5]
-
Quantitative Data Presentation
The following tables summarize the performance of a typical multi-mycotoxin LC-MS/MS method in various food matrices. Data is compiled from several studies to provide a general overview.
Table 1: Method Performance for Regulated Mycotoxins in Cereals
| Mycotoxin | Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Aflatoxin B1 | Corn | 0.5 - 2.0 | 85 - 115 | < 15 |
| Ochratoxin A | Wheat | 0.5 - 3.0 | 80 - 110 | < 15 |
| Deoxynivalenol | Corn | 20 - 100 | 90 - 120 | < 10 |
| Zearalenone | Corn | 5 - 20 | 88 - 112 | < 15 |
| Fumonisin B1 | Corn | 20 - 100 | 85 - 115 | < 10 |
| T-2 Toxin | Oats | 5 - 20 | 80 - 110 | < 15 |
Data compiled from multiple sources for illustrative purposes.[5][7][12][13]
Table 2: Method Performance for Mycotoxins in Complex Matrices
| Mycotoxin | Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Aflatoxins (sum) | Peanut Butter | 1.0 - 4.0 | 80 - 120 | < 15 |
| Ochratoxin A | Spices | 1.0 - 5.0 | 75 - 110 | < 20 |
| Aflatoxin B1 | Red Chili | 0.5 - 2.0 | 80 - 115 | < 15 |
| Zearalenone | Animal Feed | 10 - 50 | 85 - 110 | < 15 |
Data compiled from multiple sources for illustrative purposes.[5]
Experimental Protocols
Protocol 1: Generic QuEChERS-based Extraction for Cereals
This protocol is a general guideline for the extraction of multiple mycotoxins from cereal matrices.
-
Sample Homogenization: Grind a representative sample of the cereal to a fine powder (e.g., passing through a 1 mm sieve).
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[3]
-
Add 10 mL of deionized water and vortex for 30 seconds. Let it hydrate (B1144303) for 15 minutes.[3]
-
Add 10 mL of acetonitrile containing 1% formic acid.[7]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 15 minutes.[3]
-
Centrifuge at ≥ 3000 x g for 5 minutes.[3]
-
-
Dispersive SPE Cleanup (dSPE):
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.2 µm filter into an autosampler vial.
-
If necessary, evaporate the solvent and reconstitute in the initial mobile phase.
-
Protocol 2: Immunoaffinity Column (IAC) Cleanup
This protocol describes a general procedure for using an immunoaffinity column for sample cleanup.
-
Sample Extraction: Extract the mycotoxins from the sample using an appropriate solvent mixture (e.g., acetonitrile/water).
-
Dilution: Dilute the filtered extract with a phosphate-buffered saline (PBS) solution to reduce the organic solvent concentration, which is crucial for antibody binding.[14]
-
Column Loading: Pass the diluted extract through the immunoaffinity column at a slow, controlled flow rate (e.g., 1-2 mL/min).[15]
-
Washing: Wash the column with deionized water or a specific wash buffer to remove unbound matrix components.[5][15]
-
Elution: Elute the bound mycotoxins from the column using a small volume of an appropriate solvent, such as methanol, which denatures the antibodies and releases the mycotoxins.[5][15]
-
Final Preparation: The eluate can then be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Experimental Workflow Visualization
Caption: A diagram illustrating the key stages of multi-mycotoxin analysis.
References
- 1. agilent.com [agilent.com]
- 2. weber.hu [weber.hu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Application of immunoaffinity columns to mycotoxin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. epub.jku.at [epub.jku.at]
- 11. Introduction to the Toxins Special Issue on LC-MS/MS Methods for Mycotoxin Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. aokin.de [aokin.de]
strategies to reduce variability in citrinin analytical results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in citrinin (B600267) analytical results.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Low or No Recovery of Citrinin
| Potential Cause | Recommended Solution |
| Degradation during sample processing | Citrinin is sensitive to high temperatures, direct light, and extreme pH.[1] Review your sample preparation workflow to minimize exposure to these conditions. Consider performing extraction steps on ice and using amber vials to protect samples from light.[1] |
| Inefficient extraction | Optimize your extraction protocol. Ensure the chosen solvent is appropriate for your sample matrix.[1] Polar organic solvents like methanol (B129727), ethanol, or acetonitrile (B52724) are generally effective.[1] Techniques such as solid-phase extraction (SPE) or QuEChERS can significantly improve recovery rates.[1] |
| Poor retention on cleanup columns | If using immunoaffinity columns (IAC) or SPE, ensure the column has been properly conditioned according to the manufacturer's instructions. Also, check that the sample extract's solvent composition is compatible with the column's binding requirements. |
| Matrix effects | Complex sample matrices can interfere with the analytical signal. Employ cleanup methods like SPE or IAC to remove interfering compounds.[1] The use of a stable isotope-labeled internal standard, such as ¹³C-labeled citrinin, is highly effective in compensating for variable matrix effects.[2] |
Issue 2: High Variability in Results Across Replicate Samples
| Potential Cause | Recommended Solution |
| Inconsistent sample preparation | Ensure the sample preparation protocol is followed precisely for all samples, including consistent extraction times, mixing, and volumes.[2] |
| Non-homogenous sample | Mycotoxins can be unevenly distributed in a sample, a phenomenon known as "mycotoxin pockets".[3] Increase the sample size and ensure thorough homogenization (e.g., fine grinding and mixing) to obtain a more representative sample.[3][4] |
| Inconsistent matrix effects | The complexity of the sample matrix can vary between samples, leading to inconsistent signal suppression or enhancement. The use of a stable isotope-labeled internal standard is the most effective way to correct for this variability.[2] |
| Instrumental variability | Ensure the analytical instrument (e.g., HPLC, LC-MS/MS) is properly maintained and calibrated. Check for leaks, pressure fluctuations, and detector instability.[5][6] |
Issue 3: Appearance of Unknown Peaks in Chromatograms
| Potential Cause | Recommended Solution |
| Formation of citrinin degradation products | Citrinin can degrade into other compounds due to exposure to heat, light, or extreme pH.[1][7] Compare the retention times of the unknown peaks with those of known citrinin degradation products if standards are available. Adjust sample preparation conditions to minimize degradation.[1] |
| Co-eluting matrix components | The sample matrix may contain compounds that elute at the same time as citrinin. Improve the cleanup step using methods like IAC or SPE to remove these interferences.[1] Modifying the chromatographic conditions (e.g., mobile phase composition, gradient) can also help separate the interfering peaks from the analyte peak. |
| Contamination | Contamination can be introduced from solvents, glassware, or the instrument itself. Analyze a blank sample to identify the source of contamination. Ensure all materials are clean and use high-purity solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to citrinin instability?
A1: The main factors contributing to citrinin instability are temperature, pH, and light.[1] Citrinin degrades at temperatures above 100 °C in the presence of water and above 175 °C in dry conditions.[1][7] It is also susceptible to degradation in both acidic and alkaline solutions.[1] Exposure to visible and ultraviolet (UV) light can also cause citrinin to break down.[1]
Q2: What are the recommended storage conditions for citrinin standards and samples?
A2: To maintain the integrity of citrinin standards and samples, proper storage is crucial. For long-term stability, store samples at -20°C.[1] For shorter periods, storage at 4°C is acceptable.[1] Always store standards and samples in the dark or in light-protective containers, such as amber vials.[1] If dissolved in a solvent, use a suitable organic solvent like methanol or acetonitrile and ensure the container is tightly sealed to prevent evaporation.[1]
Q3: Which analytical method is better for citrinin analysis: HPLC-FLD or LC-MS/MS?
A3: The choice between HPLC with fluorescence detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the specific requirements of the analysis.[8][9]
-
HPLC-FLD is a robust and cost-effective technique that offers good sensitivity for many applications. It is well-suited for routine quality control where expected citrinin concentrations are within its detection limits and the sample matrices are not overly complex.[8][9]
-
LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for analyzing trace levels of citrinin, especially in complex matrices like biological fluids.[8][9]
The following table summarizes the performance characteristics of the two methods for the analysis of citrinin in cereals.[8]
| Performance Parameter | LC-MS/MS with QuEChERS | HPLC-FLD with Immunoaffinity Column Cleanup |
| Limit of Detection (LOD) | 0.1 - 5.0 µg/kg | 0.1 - 3.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 10.0 µg/kg | 0.25 - 10.0 µg/kg |
| Recovery | 70 - 110% | 80 - 110% |
| Precision (RSD) | < 15% | < 15% |
Q4: How can I minimize matrix effects in my citrinin analysis?
A4: Matrix effects can be a significant source of variability. Here are some strategies to minimize them:
-
Effective Sample Cleanup: Use cleanup techniques like immunoaffinity columns (IAC) or solid-phase extraction (SPE) to remove interfering compounds from the sample matrix before analysis.[1][10]
-
Use of Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as ¹³C-labeled citrinin.[2] This standard is added to the sample at the beginning of the workflow and experiences the same variations as the analyte, allowing for accurate correction.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects seen in the actual samples.
-
Dilution: If the citrinin concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.
Experimental Protocols & Workflows
Protocol 1: General Extraction of Citrinin from Cereal Samples [1]
-
Sample Homogenization: Mill the cereal sample to a fine powder.
-
Extraction:
-
Weigh 25 g of the homogenized sample into a 250 mL flask.
-
Add 100 mL of a mixture of acetonitrile/water (80:20, v/v).
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Cleanup (Recommended):
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the filtrate and wash with water. Elute the citrinin with methanol.
-
Immunoaffinity Column (IAC): Pass the filtrate through a citrinin-specific IAC according to the manufacturer's instructions.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume of mobile phase for analysis.
-
Protocol 2: HPLC-FLD Analysis [8][9]
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and an acidifier (e.g., acetic acid or trifluoroacetic acid). A common composition is acetonitrile:water (e.g., 35:65 v/v) containing 0.05% TFA.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detection with an excitation wavelength of approximately 330 nm and an emission wavelength of 500 nm.
Protocol 3: LC-MS/MS Analysis [8]
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) (A) and methanol with 0.1% formic acid and 5 mM ammonium formate (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific for citrinin.
Visualizations
Caption: General experimental workflow for citrinin analysis.
Caption: Troubleshooting logic for high result variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
Validation & Comparative
A Comparative Guide to Inter-Laboratory Citrinin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the determination of citrinin (B600267), a mycotoxin with nephrotoxic properties, in various food and feed matrices. The performance of common analytical techniques is evaluated based on data from inter-laboratory comparison studies and proficiency tests, offering insights to aid in method selection and validation.
Performance Comparison of Analytical Methods
The accurate quantification of citrinin is crucial for food safety and toxicological studies. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods, each offering distinct advantages in terms of sensitivity, selectivity, and applicability. Other methods like Enzyme-Linked Immunosorbent Assay (ELISA) and Thin-Layer Chromatography (TLC) are also employed, primarily for screening purposes.
The following tables summarize the performance characteristics of these methods based on available inter-laboratory data.
Table 1: Performance Characteristics of LC-MS/MS and HPLC-FLD for Citrinin Analysis [1]
| Performance Parameter | LC-MS/MS with QuEChERS | HPLC-FLD with Immunoaffinity Column (IAC) Cleanup |
| Limit of Detection (LOD) | 0.003 ng/mL | 3 µg/kg |
| Limit of Quantification (LOQ) | 0.01 ng/mL | 10 µg/kg |
| Recovery | 70-120% | 80-110%[2] |
| Precision (RSD) | <16% (intra-day and inter-day) | <9% |
| Analysis Time | Shorter | Longer |
| Selectivity | High | High |
| Matrix Effects | Can be significant | Minimized by IAC |
Table 2: Inter-Laboratory Performance of LC-MS/MS for Citrinin Determination in Various Matrices [3][4]
| Matrix | Assigned Value (µg/kg) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) |
| Red Yeast Rice (low level) | 38.0 | 14.6 | 23.4 |
| Red Yeast Rice (high level) | 1913 | 8.9 | 10.2 |
| Wheat Flour | 31.1 | 11.9 | 19.3 |
| Food Supplement (RYR, low level) | 22.1 | 13.1 | 37.3 |
| Ginkgo Biloba Leaves | 30.2 | 6.4 | 24.5 |
| Food Supplement (RYR, high level) | 1867 | 9.8 | 14.3 |
| Food Supplement (GBL) | 21.7 | 12.4 | 28.1 |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are summaries of widely used protocols for citrinin analysis.
LC-MS/MS with QuEChERS Sample Preparation[1]
This method is valued for its speed and efficiency in multi-mycotoxin screening.
-
Sample Preparation (QuEChERS):
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and allow to hydrate.
-
Add 10 mL of acetonitrile (B52724) containing 1% acetic acid and vortex.
-
Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and vortex immediately.
-
Centrifuge the mixture.
-
The supernatant is then subjected to a dispersive solid-phase extraction (d-SPE) cleanup step with a suitable sorbent.
-
After centrifugation, the final extract is filtered before LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for citrinin.
-
HPLC-FLD with Immunoaffinity Column (IAC) Cleanup[2]
This method is known for its high selectivity and is a robust choice for targeted citrinin analysis.
-
Sample Preparation:
-
Extract the homogenized sample with a methanol/water mixture.
-
Filter the extract and dilute it with a phosphate-buffered saline (PBS) solution.
-
Pass the diluted extract through a citrinin-specific immunoaffinity column.
-
Wash the column with PBS to remove interfering compounds.
-
Elute citrinin from the column with methanol.
-
Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
-
-
HPLC-FLD Analysis:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and an acidifier (e.g., phosphoric acid).
-
Detector: Fluorescence detector with excitation at 330 nm and emission at 500 nm.
-
Experimental Workflow for Citrinin Analysis
The general workflow for analyzing citrinin in food and feed samples involves several key steps from sample reception to final data analysis.
Caption: General experimental workflow for citrinin analysis.
Citrinin-Induced Nephrotoxicity Signaling Pathway
Citrinin exerts its toxic effects primarily on the kidneys through the induction of oxidative stress and apoptosis. Understanding the underlying signaling pathways is crucial for toxicological research and the development of potential therapeutic strategies.
Citrinin exposure leads to an increase in reactive oxygen species (ROS), which in turn triggers a cascade of cellular events. This includes the activation of the p53 tumor suppressor protein and the c-Jun N-terminal kinase (JNK) pathway. These signaling events converge on the mitochondria, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death (apoptosis). The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant in this process.[5][6][7][8][9]
Caption: Citrinin-induced nephrotoxicity signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Citrinin in Cereals, Red Yeast Rice Dietary Supplement, and Animal Feed by Immunoaffinity Column Cleanup and LC with Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms underlying citrinin-induced toxicity via oxidative stress and apoptosis-mediated by mitochondrial-dependent pathway in SH-SY5Y cells [pubmed.ncbi.nlm.nih.gov]
- 7. Citrinin-generated reactive oxygen species cause cell cycle arrest leading to apoptosis via the intrinsic mitochondrial pathway in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Citrinin induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Citrinin-Induced Apoptotic Biochemical Signaling in Human Hepatoma G2 Cells by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Isotope-Labeled Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals, the selection of an appropriate isotope-labeled internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and robustness of quantitative mass spectrometry assays. This guide provides a comprehensive comparison of the performance of different types of isotope-labeled standards, supported by experimental data and detailed methodologies. We will delve into the key performance indicators essential for evaluating these standards and offer guidance on selecting the optimal standard for your specific application.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, designed to mimic the behavior of the analyte of interest throughout the analytical process, from sample preparation to detection.[1][2] By incorporating heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these standards are chemically identical to the analyte but can be differentiated by their mass-to-charge ratio (m/z) in a mass spectrometer.[3][4] This co-elution and identical chemical behavior allow for the correction of variability arising from sample extraction, matrix effects, and instrument response.[2]
Key Performance Indicators for Isotope-Labeled Standards
The suitability of an isotope-labeled standard is determined by several key performance indicators. A thorough evaluation of these parameters is crucial for ensuring the reliability of quantitative data.
1. Isotopic Purity: This refers to the percentage of the compound that is enriched with the specific heavy isotope relative to the naturally occurring isotopes.[5] High isotopic purity is essential to prevent interference from the unlabeled analyte.[2] Low isotopic purity can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).[5] Most applications require an isotopic enrichment of greater than 95%.[5]
2. Chemical Purity: The chemical purity of the standard ensures that the measured response is solely from the compound of interest and not from any impurities. Impurities can interfere with the analyte or the internal standard peak, leading to inaccurate results.
3. Stability: The stability of the isotopic label is paramount. The label should be positioned in a part of the molecule that is not susceptible to exchange with protons from the solvent or matrix components.[3] Deuterium labels, for instance, should not be placed on heteroatoms like oxygen or nitrogen where they can easily exchange.[3] In contrast, ¹³C and ¹⁵N labels are generally more stable and less prone to back-exchange.[6][7]
4. Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the target analyte by co-eluting components from the sample matrix, are a significant source of imprecision in LC-MS/MS analysis.[8] An ideal SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, thus providing effective compensation.[2] However, differences in retention times between the analyte and a deuterated internal standard, known as the deuterium isotope effect, can lead to differential matrix effects.
Comparison of Different Isotope-Labeled Standards
The choice of isotope for labeling can significantly impact the performance of the internal standard. The most common isotopes used are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).
| Feature | Deuterium (²H)-Labeled | Carbon-13 (¹³C)-Labeled | Nitrogen-15 (¹⁵N)-Labeled |
| Cost | Generally lower | Higher | Higher |
| Synthesis | Often simpler (e.g., H/D exchange)[3] | More complex, often requires complete synthesis[3] | More complex, often requires complete synthesis |
| Chromatographic Separation from Analyte | Possible (Deuterium Isotope Effect) | Generally co-elutes perfectly | Generally co-elutes perfectly |
| Label Stability | Can be prone to back-exchange if not positioned correctly[3] | Highly stable[6] | Highly stable[6] |
| Matrix Effect Compensation | Can be less effective if chromatographic separation occurs | Excellent[9] | Excellent |
Table 1. Comparison of Common Isotope-Labeled Standards. This table summarizes the key characteristics of deuterium, carbon-13, and nitrogen-15 labeled standards.
Experimental Protocols for Performance Evaluation
To objectively evaluate the performance of different isotope-labeled standards, a series of well-defined experiments should be conducted.
Isotopic Purity Assessment by LC-MS
This experiment determines the percentage of the labeled standard that is free from its unlabeled counterpart.
Methodology:
-
Sample Preparation: Prepare a high-concentration solution of the isotope-labeled standard in a suitable solvent.
-
LC-MS Analysis: Inject the solution into an LC-MS system. Acquire full scan mass spectra over the relevant m/z range.
-
Data Analysis: Integrate the peak areas for the mass of the labeled standard and the mass of the corresponding unlabeled analyte. Calculate the isotopic purity as: Isotopic Purity (%) = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] x 100
Below is a Graphviz diagram illustrating the workflow for assessing isotopic purity.
Caption: Workflow for Isotopic Purity Assessment.
Evaluation of Matrix Effects
The post-extraction spike method is a common approach to quantify the extent of matrix effects.[10][11]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the extracted matrix.[11]
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank biological matrix before the extraction process.[11]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)
-
Recovery (RE) = Peak Area (Set C) / Peak Area (Set B)
-
Process Efficiency (PE) = Peak Area (Set C) / Peak Area (Set A) = MF x RE
-
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
The following diagram illustrates the experimental workflow for evaluating matrix effects.
Caption: Workflow for Matrix Effect Evaluation.
Stability Assessment
The stability of the isotope label can be assessed by subjecting the standard to various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the isotope-labeled standard in different solvents (e.g., acidic, basic, aqueous, organic) and in the biological matrix of interest.
-
Incubation: Incubate the samples at different temperatures (e.g., room temperature, 37°C, 50°C) for various durations.
-
LC-MS Analysis: Analyze the samples by LC-MS to monitor for any decrease in the labeled standard's signal or an increase in the unlabeled analyte's signal, which would indicate label instability.
Case Study: Comparison of Deuterated vs. ¹³C-Labeled Standard for Buspirone (B1668070) Analysis
A comparative study on the LC-MS/MS analysis of the anxiolytic drug buspirone highlighted the performance differences between a deuterated (Buspirone-d8) and a ¹³C-labeled (Buspirone-¹³C₆) internal standard.[1]
| Performance Metric | Buspirone-d8 (Deuterated) | Buspirone-¹³C₆ (Carbon-13) |
| Chromatographic Resolution (from Buspirone) | Partial separation observed | Complete co-elution |
| Matrix Effect Variability (CV%) | 8.5% | 3.2% |
| Accuracy (% Bias) | -7.2% to +5.4% | -2.1% to +1.8% |
| Precision (%RSD) | < 10% | < 5% |
Table 2. Performance Comparison for Buspirone Internal Standards. This table presents a summary of the comparative performance data for deuterated and ¹³C-labeled buspirone internal standards.[1]
The partial chromatographic separation of Buspirone-d8 from the native analyte led to slightly different matrix effects, resulting in higher variability and lower accuracy compared to the perfectly co-eluting ¹³C-labeled standard.[1]
Conclusion
The selection of an appropriate isotope-labeled internal standard is a critical step in developing robust and reliable quantitative mass spectrometry methods. While deuterated standards are often a cost-effective option, their potential for chromatographic separation from the analyte can compromise data quality.[1] For assays requiring the highest levels of accuracy and precision, ¹³C or ¹⁵N-labeled standards are generally superior due to their greater chemical stability and consistent co-elution with the analyte.[1][9] By conducting the systematic evaluation of key performance indicators as outlined in this guide, researchers can confidently select the most suitable internal standard to ensure the integrity and reliability of their analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. waters.com [waters.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison: 13C-Labeled vs. Deuterated Internal Standards for Precise Mycotoxin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins is paramount for ensuring food safety and for reliable toxicological studies. The use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of achieving this accuracy. This guide provides an objective comparison of two primary types of isotopically labeled internal standards: carbon-13 (13C)-labeled and deuterium (B1214612) (2H)-labeled standards, supported by experimental data and detailed methodologies.
The consensus in the scientific community leans towards the superiority of 13C-labeled internal standards for mycotoxin analysis. This preference is primarily due to the near-identical physicochemical properties between the 13C-labeled standard and the native mycotoxin, leading to perfect co-elution during chromatographic separation. This co-elution is critical for accurately compensating for matrix effects, which are a major source of analytical variability.[1][2][3]
Deuterated standards, while also effective in many applications, can exhibit a phenomenon known as the "isotope effect." This can lead to a slight shift in retention time compared to the non-labeled analyte.[1] This separation, even if minimal, can expose the analyte and the internal standard to different matrix environments as they elute, potentially leading to inaccuracies in quantification.
Quantitative Performance: A Comparative Overview
The following tables summarize the performance characteristics of 13C-labeled and deuterated standards based on data from various studies. While direct head-to-head comparisons across a wide range of mycotoxins in the same study are limited, the available data consistently demonstrates the higher accuracy and precision achieved with 13C-labeled standards.
Table 1: Comparison of Key Performance Parameters
| Parameter | 13C-Labeled Standards | Deuterated Standards | Rationale |
| Chromatographic Co-elution | Excellent (Identical retention time to analyte) | Variable (Prone to retention time shifts) | The larger mass difference in deuterated standards can alter physicochemical properties, affecting chromatographic behavior.[1] |
| Accuracy | High (Minimizes quantification bias) | Can be compromised by isotopic effects | Retention time shifts can lead to differential matrix effects between the analyte and the standard. |
| Precision (RSD%) | Typically lower | Can be higher due to analytical variability | Consistent co-elution leads to more reproducible results. |
| Matrix Effect Compensation | More effective and reliable | Generally effective, but can be less reliable | Perfect co-elution ensures both analyte and standard experience the same matrix-induced ion suppression or enhancement. |
| Cost | Generally higher | Generally lower | The synthesis of fully 13C-labeled compounds is often more complex and expensive.[2] |
Table 2: Experimental Data on Deoxynivalenol (B1670258) (DON) Analysis
This table presents data from a study on the determination of deoxynivalenol (DON) in maize and wheat, highlighting the effectiveness of a fully 13C-labeled internal standard.
| Matrix | Calibration Method | Apparent Recovery (%) | RSD (%) |
| Wheat | External Calibration | 29 ± 6 | Not specified |
| Wheat | 13C15-DON Internal Standard | 95 ± 3 | Not specified |
| Maize | External Calibration | 37 ± 5 | Not specified |
| Maize | 13C15-DON Internal Standard | 99 ± 3 | Not specified |
Data sourced from a study on the suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without cleanup.[4][5]
Experimental Protocols
Accurate mycotoxin analysis relies on robust and well-defined experimental protocols. Below are detailed methodologies for sample preparation and LC-MS/MS analysis, incorporating the use of isotopically labeled internal standards.
Sample Preparation: Generic "Dilute and Shoot" Method for Cereals
This method is suitable for a wide range of mycotoxins in cereal matrices.
-
Homogenization: Grind a representative portion of the cereal sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.
-
Weighing: Accurately weigh 5 grams of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a known volume of the internal standard working solution (either 13C-labeled or deuterated) to the sample. The concentration of the internal standard should be appropriate for the expected analyte concentration range.
-
Extraction:
-
Add 20 mL of an extraction solvent, typically an acidified acetonitrile/water mixture (e.g., 80:20 v/v with 1% formic acid).[6]
-
Vortex or shake vigorously for a specified time (e.g., 30-60 minutes) to ensure efficient extraction of the mycotoxins.
-
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm for 10 minutes) to pellet solid particles.
-
Dilution and Filtration:
-
Take a specific aliquot of the supernatant.
-
Dilute the extract with a suitable solvent (e.g., mobile phase) to minimize matrix effects.
-
Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Analysis
The following are typical parameters for the analysis of mycotoxins using a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the mycotoxins, followed by a re-equilibration step.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ionization modes may be used, depending on the mycotoxins being analyzed.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for each mycotoxin and its labeled internal standard are monitored.
Visualizing the Workflow and Logical Comparison
The following diagrams, created using the DOT language, illustrate the analytical workflow and the logical comparison between 13C-labeled and deuterated standards.
Conclusion
The choice of internal standard is a critical factor in the accuracy and reliability of mycotoxin analysis by LC-MS/MS. While deuterated standards can be a viable and more cost-effective option for some applications, the scientific evidence strongly supports the superiority of 13C-labeled internal standards. Their ability to perfectly co-elute with the target analyte ensures more accurate compensation for matrix effects, leading to higher quality and more defensible data. For researchers and professionals where the utmost accuracy is required, the investment in 13C-labeled standards is a scientifically sound decision that enhances the reliability of mycotoxin quantification.
References
- 1. foodriskmanagement.com [foodriskmanagement.com]
- 2. caymanchem.com [caymanchem.com]
- 3. newfoodmagazine.com [newfoodmagazine.com]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
Confirming Citrinin Levels in Certified Reference Materials: A Comparative Guide
For researchers and scientists engaged in drug development and food safety, the accurate quantification of mycotoxins such as citrinin (B600267) is paramount. Certified Reference Materials (CRMs) are essential for method validation, quality control, and ensuring the traceability of analytical measurements.[1] This guide provides a comparative overview of citrinin levels in available reference materials, details the experimental protocols for their confirmation, and outlines the workflow for CRM development.
Quantitative Data Comparison
The performance of analytical methods for citrinin detection is critically evaluated through the use of CRMs. The following table summarizes the assigned values and precision data from an international collaborative study on in-house developed, citrinin-incurred reference materials.[1][2]
| Reference Material Matrix | Target Citrinin Level | Assigned Value (µg/kg) | Within-Laboratory Precision (RSDr) % | Between-Laboratory Precision (RSDR) % |
| Red Yeast Rice (RYR) | Low | 38.0 ± 3.1 | 6.4 | 10.2 |
| Red Yeast Rice (RYR) | High | 1913 ± 122 | Not Reported | Not Reported |
| Food Supplement from RYR | Low | 22.1 ± 2.8 | Not Reported | Not Reported |
| Food Supplement from RYR | High | 1867 ± 94 | Not Reported | Not Reported |
| Wheat Flour | Low | 31.1 ± 2.4 | Not Reported | Not Reported |
| Ginkgo Biloba Leaves | Low | 30.2 ± 2.8 | Not Reported | Not Reported |
| Food Supplement from Ginkgo Biloba | Low | 21.7 ± 3.2 | Not Reported | Not Reported |
Data sourced from an international collaborative study involving eighteen laboratories.[2][3]
Experimental Protocols
The accurate determination of citrinin in CRMs relies on robust and validated analytical methods. The most common techniques employed are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
1. LC-MS/MS Method for Citrinin Determination
This method was utilized in an international collaborative study for the validation of in-house developed citrinin reference materials.[2][3][4]
-
Sample Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.
-
Add 10 mL of a methanol (B129727)/water (80/20, v/v) extraction solvent.
-
Add an internal standard solution (¹³C-CIT).
-
Shake vigorously for 60 minutes using a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid and ammonium (B1175870) formate.
-
Injection Volume: 5-20 µL.[1]
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of citrinin standards. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.[1]
-
2. HPLC-FLD Method with Immunoaffinity Column Cleanup
This method is widely used for the analysis of citrinin in various food and feed matrices.[5][6]
-
Sample Extraction:
-
Extraction is typically performed with a mixture of methanol and water (e.g., 75/25, v/v) or 100% methanol for certain matrices like red yeast rice.[5]
-
-
Cleanup:
-
HPLC-FLD Analysis:
Workflow and Process Diagrams
The development of a reliable CRM is a structured process that ensures homogeneity, stability, and a well-characterized property value with a known uncertainty.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study [mdpi.com]
- 3. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an Inter… [ouci.dntb.gov.ua]
- 4. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Citrinin in Cereals, Red Yeast Rice Dietary Supplement, and Animal Feed by Immunoaffinity Column Cleanup and LC with Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of HPLC-FLD and LC-MS/MS for the Quantification of Citrinin
A comprehensive guide for researchers, scientists, and professionals in drug development on the cross-validation of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of the mycotoxin citrinin (B600267). This document provides a detailed comparison of the two methods, supported by experimental data, to facilitate an informed choice of analytical technique based on specific research needs.
Citrinin is a mycotoxin produced by several fungal species of the genera Aspergillus, Penicillium, and Monascus.[1] It can contaminate various food commodities, including cereals, fruits, and spices.[2] Due to its potential nephrotoxic, embryotoxic, and carcinogenic properties, sensitive and accurate analytical methods are essential for its detection and quantification to ensure food safety.[2] Both HPLC-FLD and LC-MS/MS are widely used for this purpose.[2]
Comparative Performance Analysis
The selection between HPLC-FLD and LC-MS/MS for citrinin analysis is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and specificity compared to HPLC-FLD.[3][4] For instance, in the analysis of red fermented rice samples, the limit of detection (LOD) for LC-MS/MS was found to be 1.0 µg/kg, significantly lower than the 250 µg/kg for HPLC-FLD.[5] Similarly, the limit of quantification (LOQ) was 3.0 µg/kg for LC-MS/MS versus 825 µg/kg for HPLC-FLD.[5]
While HPLC-FLD is a robust and cost-effective technique suitable for routine analysis, LC-MS/MS is the preferred method for detecting trace levels of citrinin, especially in complex matrices.[2][6] The enhanced selectivity of LC-MS/MS, particularly when using Multiple Reaction Monitoring (MRM), minimizes the risk of false-positive results that can occur with HPLC-FLD due to matrix interferences.[6]
| Performance Parameter | HPLC with Fluorescence Detection (HPLC-FLD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 µg/kg (infant cereals)[1], 0.6-0.9 µg/kg (barley, rye, wheat)[7], 1 µg/kg (spices)[1], 250 µg/kg (red fermented rice)[5] | 1.0 µg/kg (red fermented rice)[5], |
| Limit of Quantification (LOQ) | 0.25 µg/kg (infant cereals)[1], 1.7-3.3 µg/kg (barley, rye, wheat)[7], 3 µg/kg (spices)[1], 50 µg/kg (red yeast rice)[8], 825 µg/kg (red fermented rice)[5] | 3.0 µg/kg (red fermented rice)[5], 20 µg/kg (in red yeast rice food supplements)[9] |
| **Linearity (R²) ** | >0.99[5] | >0.99[5][10] |
| Recovery (%) | 77-92% (barley, rye, wheat)[7], >80% (spices and infant cereals)[1] | 80.9-106.5% (red fermented rice)[5], 102.8% (red rice)[10] |
| Precision (RSD) | <9% (spices and infant cereals)[1], 4.8-5.5% (barley, rye, wheat)[7] | 3.3-7.9% (intra- and inter-day)[5], 6.27% (repeatability)[10] |
| Selectivity | Lower, prone to matrix interference, which may lead to false positives.[3][6] | High, especially with MRM, providing unambiguous analyte identification.[3] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results. Below are typical experimental protocols for both HPLC-FLD and LC-MS/MS analysis of citrinin.
A common extraction procedure for citrinin from solid matrices involves the use of an organic solvent mixture. For example, a mixture of acetonitrile, water, and acetic acid can be used, followed by a clean-up step to remove interfering matrix components.[10] Clean-up can be performed using solid-phase extraction (SPE) with aminopropyl columns or immunoaffinity columns (IAC).[1][7] For LC-MS/MS, a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method may also be employed.[11]
-
Chromatographic System: A standard HPLC system equipped with a fluorescence detector.[8]
-
Column: A C18 reversed-phase column is commonly used, such as an Atlantis T3 (5 µm, 4.6 mm i.d. x 25 cm).[8]
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile, water, and an acid (e.g., formic acid or acetic acid) in isocratic or gradient elution mode.[8] For example, a mixture of 500 mL of acetonitrile, 500 mL of deionized water, and 1 mL of formic acid.[8]
-
Flow Rate: A flow rate of around 1.0 mL/min is often used.[8]
-
Injection Volume: Typically 20 µL.[8]
-
Fluorescence Detection: Excitation and emission wavelengths for citrinin are typically set around 330 nm and 500 nm, respectively.[8] Complexation with metal ions like aluminum can enhance the fluorescence signal of citrinin.[12]
-
Chromatographic System: An ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.[11]
-
Column: A C18 reversed-phase column is frequently used.[13]
-
Mobile Phase: Gradient elution is common, often using a mixture of water and methanol (B129727) or acetonitrile, both containing additives like ammonium (B1175870) acetate (B1210297) and acetic acid to improve ionization.[9]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Usually between 5-20 µL.
-
Mass Spectrometry Detection:
Experimental Workflow and Validation
The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results. A typical workflow for such a study is depicted below.
Caption: General workflow for the cross-validation of HPLC-FLD and LC-MS/MS for citrinin analysis.
Conclusion
Both HPLC-FLD and LC-MS/MS are valuable techniques for the determination of citrinin in various matrices. HPLC-FLD serves as a reliable and cost-effective method for routine screening and quantification where high sensitivity is not the primary requirement. However, for regulatory compliance, analysis of complex matrices, and research requiring low detection limits and high specificity, LC-MS/MS is the superior method.[2] The choice of method should be based on a careful consideration of the analytical needs, available resources, and the specific regulatory requirements.
References
- 1. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Citrinin Determination in Red Fermented Rice Products by Optimized Extraction Method Coupled to Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). | Semantic Scholar [semanticscholar.org]
- 6. journal.standard.ac.ir [journal.standard.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. 衛生福利部食品藥物管理署 [fda.gov.tw]
- 9. wur.nl [wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an LC-MS/MS method for the simultaneous determination of citrinin and ochratoxin a in a variety of feed and foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating Regulatory Compliance: A Comparative Guide to Citrinin Analysis Using Citrinin-13C13
For researchers, scientists, and drug development professionals, ensuring analytical methodologies meet stringent regulatory standards is paramount. This guide provides a comprehensive comparison of analytical methods for the mycotoxin citrinin (B600267), with a focus on the utility of the stable isotope-labeled internal standard, citrinin-13C13, for achieving regulatory compliance.
Citrinin, a nephrotoxic mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus, is a contaminant of concern in various food and feed products.[1] Regulatory bodies, such as the European Union, have established maximum levels for citrinin in specific food supplements, necessitating accurate and reliable analytical methods for its quantification.[2][3] This guide will delve into the performance of the state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound and compare it with alternative analytical strategies.
The Gold Standard: Isotope Dilution LC-MS/MS with this compound
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is widely recognized as the gold standard for mycotoxin analysis.[4][5] This approach, known as isotope dilution mass spectrometry (IDMS), offers superior accuracy and precision by effectively compensating for variations in sample preparation and matrix effects, which can significantly impact the analytical results.[4][5]
Key Advantages of this compound:
-
Mitigation of Matrix Effects: Complex matrices, such as those found in food and feed samples, can suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate quantification. As this compound is chemically identical to the native analyte, it experiences the same matrix effects, allowing for accurate correction.[4][6]
-
Correction for Recovery Losses: Losses of the analyte during sample extraction and cleanup are a common source of error. By adding a known amount of this compound at the beginning of the analytical process, any losses of the native citrinin can be precisely accounted for.[6]
-
Improved Accuracy and Precision: The use of an ideal internal standard like this compound leads to higher accuracy and reproducibility of results, which is crucial for demonstrating compliance with regulatory limits.
Performance Data from an International Collaborative Study
An international collaborative study involving eighteen laboratories demonstrated the suitability of an LC-MS/MS method using this compound for the determination of citrinin in various food and food supplement matrices. The study reported acceptable within-laboratory precision (RSDr) ranging from 6.4% to 14.6% and between-laboratory precision (RSDR) from 10.2% to 37.3%.[2]
Comparison of Analytical Methods for Citrinin
While the isotope dilution LC-MS/MS method with this compound is considered the reference method, other analytical techniques are also employed for citrinin analysis. The following table summarizes the performance of key methods.
| Analytical Method | Sample Preparation | Principle | Reported Recovery (%) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| LC-MS/MS with this compound | QuEChERS or similar extraction | Isotope dilution mass spectrometry | 93 - 106%[7] | 0.13 - 0.38 µg/kg[7] | High accuracy, precision, and specificity; effectively corrects for matrix effects and recovery losses. | Higher initial instrument cost. |
| LC-MS/MS (without stable isotope IS) | QuEChERS or similar extraction | Liquid chromatography-tandem mass spectrometry | Variable, dependent on matrix | Generally low µg/kg range | High sensitivity and specificity. | Susceptible to matrix effects and recovery variability, potentially leading to less accurate quantification. |
| HPLC with Fluorescence Detection (HPLC-FLD) | Immunoaffinity Column (IAC) Cleanup | High-performance liquid chromatography with fluorescence detection | 80 - 110%[8] | 1 - 10 µg/kg[8][9] | Good sensitivity due to citrinin's natural fluorescence. | Less specific than MS/MS; IAC cleanup can be time-consuming and costly. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Simple extraction | Immunoassay | Good correlation with HPLC (r=0.96)[10] | 0.2 ng/mL (in solution)[10] | Rapid, high-throughput, and cost-effective for screening. | Potential for cross-reactivity; generally considered a screening tool requiring confirmation by a more robust method.[11][12] |
Experimental Protocols
Detailed Protocol for LC-MS/MS Analysis of Citrinin in Red Yeast Rice Food Supplements using this compound
This protocol is based on the method published by the European Union Reference Laboratory for Mycotoxins & Plant Toxins.
1. Sample Preparation and Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) containing 1% formic acid.
-
Add a known amount of this compound internal standard solution.
-
Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride (QuEChERS salts).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
2. d-SPE Cleanup (for pigmented extracts):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg primary secondary amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
3. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 1.8 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 5 mM Ammonium acetate (B1210297) in water with 0.1% acetic acid.
-
Mobile Phase B: 5 mM Ammonium acetate in methanol (B129727) with 0.1% acetic acid.
-
Gradient Elution: A suitable gradient program to separate citrinin from matrix components.
-
Injection Volume: 5-20 µL.
-
MS/MS Detection: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both native citrinin and this compound for quantification and confirmation.
Protocol for Immunoaffinity Column (IAC) Cleanup and HPLC-FLD Analysis
1. Extraction:
-
Extract the sample with a suitable solvent mixture (e.g., methanol/water).
-
Filter the extract.
2. IAC Cleanup:
-
Dilute the filtrate with phosphate-buffered saline (PBS).
-
Pass the diluted extract through a citrinin-specific immunoaffinity column.
-
Wash the column to remove interfering compounds.
-
Elute the citrinin with methanol.
3. HPLC-FLD Analysis:
-
Inject the eluate into the HPLC system.
-
Excitation Wavelength (λex): 330 nm
-
Emission Wavelength (λem): 500 nm
Visualizing Key Processes and Comparisons
To further clarify the concepts discussed, the following diagrams illustrate the citrinin toxicity pathway, a typical analytical workflow, and a comparison of the different analytical approaches.
References
- 1. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]
- 4. newfoodmagazine.com [newfoodmagazine.com]
- 5. C-13 internal standards for mycotoxins analysis: trend or necessity? | Engormix [en.engormix.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pilot production of a sensitive ELISA kit and an immunochromatographic strip for rapid detecting citrinin in fermented rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. recent-advances-in-analytical-methods-for-the-determination-of-citrinin-in-food-matrices - Ask this paper | Bohrium [bohrium.com]
- 12. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Citrinin-13C13
For researchers, scientists, and drug development professionals, the proper handling and disposal of mycotoxins like Citrinin-13C13 are paramount for ensuring a safe laboratory environment. Adherence to established safety protocols and waste management guidelines is not just a regulatory requirement but a critical component of responsible research. This guide provides essential, step-by-step logistical information for the safe disposal of this compound, from immediate handling to final waste treatment.
Immediate Safety and Handling Protocols
Before beginning any work that involves the disposal of this compound, it is crucial to implement the following safety measures to minimize exposure risk. Citrinin (B600267) is classified as toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen[1][2].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[3]
-
Ventilation: All handling of this compound should occur within a well-ventilated area, preferably inside a chemical fume hood to prevent the inhalation of airborne particles.[3]
-
Designated Work Area: Use designated equipment and workspaces to prevent cross-contamination. All surfaces and equipment that come into contact with the mycotoxin must be thoroughly decontaminated.[3]
-
Spill Management: In the event of a spill, immediately secure the area and follow your institution's established spill cleanup procedures for hazardous materials.[3] For accidental spills, a recommended practice is to swab the area with 1% sodium hypochlorite (B82951) bleach, allow a contact time of 10 minutes, and then treat with 5% aqueous acetone.[4]
Step-by-Step Disposal Procedure
While there are no specific federal guidelines for the disposal of pure citrinin, the following framework, based on general hazardous waste principles, should be followed in strict accordance with your institution's Environmental Health and Safety (EHS) office and local regulations.[3]
-
Waste Identification and Segregation:
-
Properly identify and segregate all waste streams containing this compound.
-
This includes pure or residual this compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions containing the mycotoxin.
-
-
Waste Collection and Labeling:
-
Consultation and Approval:
-
Crucially, before proceeding with any disposal method, you must consult with your institution's EHS office. [3] They will provide guidance on specific regulatory requirements and approve the final disposal pathway.
-
-
Final Disposal:
-
Dispose of the collected waste through an approved hazardous waste disposal plant or your institution's certified waste management program.[5]
-
The logical workflow for handling and disposing of this compound is illustrated in the diagram below.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
Decontamination and Inactivation Methods
Decontamination can be achieved through chemical inactivation or thermal decomposition. However, these methods must be validated and approved by safety officers before implementation.
| Method | Agent / Condition | Protocol | Critical Considerations |
| Chemical Inactivation | 1% Sodium Hypochlorite (NaOCl) followed by 5% aqueous Acetone | Swab the contaminated surface or spill with 1% NaOCl, allow 10 minutes of contact time, then wash with 5% aqueous acetone. | This protocol is primarily for spill cleanup and surface decontamination.[4] |
| Thermal Decomposition | Heat | Decomposes at >175°C (dry conditions) or ~100°C (in the presence of water).[6][7] | Heating can generate byproducts (e.g., Citrinin H1) that may have higher toxicity than the parent compound.[3][7] This method should be approached with extreme caution and is generally handled by professional waste management services. |
Experimental Protocol for Mycotoxin Decontamination
Cited Protocol: High-Pressure/High-Temperature Ammoniation for Aflatoxin
-
Objective: To chemically inactivate aflatoxin in agricultural commodities.
-
Methodology: Contaminated material is placed in a pressure vessel. Ammonia/ammonia solution and water or steam are introduced. The chamber is sealed and pressure is increased. The mixture is blended under controlled conditions.[8]
-
Parameters:
-
Moisture: 12-16%
-
Pressure: 35-50 psi
-
Time: 20-60 minutes
-
Temperature: 80-120°C
-
-
Note: This protocol is specific to aflatoxin and its efficacy and safety for citrinin have not been established.[8] It serves as an example of the rigorous processes required for mycotoxin inactivation.
By integrating these safety protocols, procedural steps, and decontamination insights into your laboratory's standard operating procedures, you can ensure the safe and responsible management of this compound waste, fostering a culture of safety and regulatory compliance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Citrinin-13C13
Essential safety protocols and logistical plans are critical for researchers, scientists, and drug development professionals handling Citrinin-13C13. This guide provides immediate, actionable information to ensure the safe handling, storage, and disposal of this mycotoxin, minimizing exposure risks and ensuring a secure laboratory environment.
This compound, a stable isotope-labeled form of the mycotoxin Citrinin, presents potential health risks, primarily nephrotoxicity (kidney damage).[1] While specific occupational exposure limits for Citrinin are not established by major US regulatory bodies, a conservative approach to handling is paramount. The European Food Safety Authority (EFSA) has established a provisional tolerable daily intake (PTDI) for dietary exposure, which can serve as a point of reference for its potential toxicity.[2][3]
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, a combination of engineering controls and appropriate personal protective equipment is essential. All work with this compound should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to prevent the inhalation of any airborne particles.[4]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact with the mycotoxin. |
| Body Protection | Disposable lab coat or gown | To protect skin and clothing from contamination. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or aerosols. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder form or when aerosols may be generated. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is crucial for laboratory safety.
Handling and Storage:
-
Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks. Unpack in a designated area, wearing appropriate PPE.
-
Preparation of Solutions: All handling of the solid form and preparation of solutions should be performed within a chemical fume hood.
-
Storage: Store this compound in a cool, dry, and dark place, in a well-sealed container, clearly labeled as "Toxic."
Spill Cleanup Protocol:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don Appropriate PPE: Before re-entering the area, don the full recommended PPE, including respiratory protection.
-
Contain the Spill: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp cloth or paper towel to avoid generating dust.
-
Decontaminate:
-
Carefully clean the spill area with a decontaminating solution. A freshly prepared 10% bleach solution followed by a rinse with 1% sodium thiosulfate (B1220275) is a common recommendation for mycotoxin decontamination.[5]
-
Allow a contact time of at least 20 minutes for the bleach solution.[6]
-
Wipe the area from the outer edge of the spill towards the center.
-
-
Collect Waste: All contaminated materials (absorbent pads, cloths, PPE) must be collected in a clearly labeled, sealed, and leak-proof container for hazardous waste.
-
Final Cleaning: Clean the area with detergent and water.
-
Decontaminate Equipment: Any equipment used for the cleanup must be thoroughly decontaminated or disposed of as hazardous waste.
Disposal Plan:
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.[4][7]
-
Waste Segregation: Segregate all this compound waste, including unused material, contaminated labware (pipette tips, vials), and PPE, from other laboratory waste.
-
Waste Collection: Collect waste in a dedicated, clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste" and "Citrinin."[4]
-
Disposal Method: Incineration is often the preferred method for the disposal of mycotoxin-contaminated materials to ensure complete destruction.[5] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
Experimental Protocols
Detailed methodologies for experiments involving this compound are crucial for safety and reproducibility. The following is a general protocol for the extraction of Citrinin from a solid matrix, which can be adapted for various research needs.
Protocol: Extraction of this compound from a Solid Matrix
Objective: To extract this compound from a solid sample for subsequent analysis.
Materials:
-
Homogenized solid sample
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
Procedure:
-
Sample Preparation: Weigh a precise amount of the homogenized solid sample into a centrifuge tube.
-
Spiking (if applicable): If using this compound as an internal standard, spike the sample with a known amount at this stage.
-
Extraction: Add the extraction solvent to the centrifuge tube.
-
Vortexing: Vortex the sample vigorously for a specified time to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample to pellet the solid material.
-
Filtration: Carefully transfer the supernatant to a syringe and filter it through a syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for analysis by techniques such as LC-MS/MS.
By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel. Always consult your institution's specific safety protocols and EHS office for guidance.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rivm.nl [rivm.nl]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. ams.usda.gov [ams.usda.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
